N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
Descripción
BenchChem offers high-quality N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-14-8-6-13(7-9-14)16(22)20-17(23)19-15(11-21)10-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAJCNQYAGUEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=S)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329545 | |
| Record name | 4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086421 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338963-02-3 | |
| Record name | 4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Predictive and Methodological Guide to the In Vitro Biological Activity of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
Introduction: The Therapeutic Potential of the Thiourea Scaffold
Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1] The unique structural features of the thiourea moiety, including the thione and amine groups, enable these compounds to interact with a variety of biological targets through hydrogen bonding and coordination with metal ions. This chemical versatility has led to the development of thiourea derivatives with promising anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This technical guide provides a comprehensive framework for the in vitro biological evaluation of a novel thiourea derivative, N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea . While specific experimental data for this compound is not yet available, this document will serve as a predictive and methodological resource for researchers, outlining a logical and robust screening cascade based on the well-established activities of analogous compounds.
Anticipated Biological Activities and Proposed Investigational Workflow
Based on the extensive literature on thiourea derivatives, N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea is predicted to exhibit a range of biological effects. The proposed workflow for its in vitro evaluation is designed to systematically investigate these potential activities, starting with broad screening assays and progressing to more specific mechanistic studies.
Part 1: Anticancer Activity Evaluation
Thiourea derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3] The proposed evaluation of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea will begin with a broad cytotoxicity screening, followed by more detailed mechanistic studies to elucidate its mode of action.
Cytotoxicity Screening: The MTT Assay
The initial assessment of anticancer potential will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Experimental Protocol: MTT Assay [1][4]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Mechanistic Studies: Unraveling the Mode of Action
Should N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted. Key areas to explore include the induction of apoptosis and effects on the cell cycle.
1.2.1. Apoptosis Induction: Caspase Activity Assay
A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. A colorimetric or fluorometric assay can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[5]
Experimental Protocol: Caspase-3/7 Activity Assay [5]
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Lysis: Lyse the cells to release their intracellular contents.
-
Substrate Addition: Add a caspase-3/7-specific substrate conjugated to a chromophore or fluorophore to the cell lysate.
-
Incubation: Incubate the mixture to allow the activated caspases to cleave the substrate.
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved reporter molecule. An increase in signal compared to untreated cells indicates caspase activation.
1.2.2. Cell Cycle Analysis: Flow Cytometry
Many anticancer agents exert their effects by arresting the cell cycle at specific phases. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[6]
Experimental Protocol: Cell Cycle Analysis [6][7]
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[7]
-
Staining: Stain the cells with a solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 2: Antimicrobial Activity Screening
Thiourea derivatives have been reported to possess activity against a range of pathogenic bacteria and fungi.[8][9] Therefore, it is prudent to screen N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea for antimicrobial properties.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[9][10]
Experimental Protocol: Broth Microdilution MIC Assay [9][10]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should also be tested as a positive control for the assay.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Table 1: Representative Antimicrobial Activity of Thiourea Derivatives
| Thiourea Derivative Class | Test Organism | MIC Range (µg/mL) | Reference |
| N-benzoylthioureas | Gram-positive bacteria | 1.95 - 62.5 | [8] |
| N-benzoylthioureas | Fungi | 3.9 - 125 | [8] |
| Fluorinated benzoylthioureas | E. coli | Active | [9] |
Part 3: Enzyme Inhibition Assays
The ability of thiourea derivatives to coordinate with metal ions in the active sites of metalloenzymes makes them attractive candidates for enzyme inhibitors.[2] Key enzymes to investigate for inhibition by N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea include tyrosinase and carbonic anhydrase.
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme involved in melanin biosynthesis. Its inhibition is of interest for the treatment of hyperpigmentation disorders.[11]
Experimental Protocol: Tyrosinase Inhibition Assay [3][12]
-
Assay Mixture Preparation: In a 96-well plate, mix the test compound (at various concentrations), a buffer solution (e.g., phosphate buffer, pH 6.8), and a solution of mushroom tyrosinase.[3]
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate, L-DOPA, to initiate the reaction.
-
Absorbance Measurement: Monitor the formation of dopachrome, the colored product of the reaction, by measuring the absorbance at approximately 475 nm over time.[12]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Kojic acid is commonly used as a positive control.[3]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing enzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy.[13]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay [14]
-
Assay Setup: In a 96-well plate, combine a buffer solution, the human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II), and the test compound at various concentrations.
-
Pre-incubation: Allow the mixture to pre-incubate.
-
Substrate Addition: Add the substrate, p-nitrophenyl acetate (pNPA), to start the reaction.[14]
-
Kinetic Measurement: Measure the increase in absorbance at 400-405 nm, which corresponds to the formation of the product, p-nitrophenol.
-
Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition to derive the IC₅₀ value. Acetazolamide is a standard inhibitor used as a positive control.
Table 2: Representative Enzyme Inhibitory Activity of Thiourea Derivatives
| Thiourea Derivative Class | Target Enzyme | IC₅₀/Kᵢ Range | Reference |
| Chiral thioureas | hCA I | Kᵢ: 3.4 - 7.6 µM | [13] |
| Chiral thioureas | hCA II | Kᵢ: 8.7 - 44.2 µM | [13] |
| bis-thioureas | Tyrosinase | Potent inhibition | [11] |
Conclusion
This technical guide provides a comprehensive and structured approach for the in vitro biological evaluation of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea. By systematically investigating its potential anticancer, antimicrobial, and enzyme inhibitory activities, researchers can efficiently characterize the pharmacological profile of this novel compound. The detailed protocols and proposed workflows are designed to ensure scientific rigor and generate reliable data, paving the way for further preclinical development if promising activities are identified.
References
-
Bio-protocol. (2021). Tyrosinase inhibition assay. Bio-protocol, 11(18), e4170. Retrieved from [Link]
- El-Atawy, M. A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23.
- Al-Harbi, R. A. K., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363.
-
Taylor & Francis Online. (2025). Synthesis and biological evaluation of novel thioureas containing pyridine derivatives against Mycobacterium tuberculosis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Anticancer Evaluation of Thiourea Benzamide Derivatives and their Cu(II) and Pt(IV) Complexes Against PC3 and HepG2 Cancer Cell Lines. Retrieved from [Link]
- S.A. Elseginy, et al. (2016).
-
PubMed. (2025). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Retrieved from [Link]
-
National Open Access Monitor, Ireland. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2014). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Retrieved from [Link]
-
PMC. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]
-
PMC. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Retrieved from [Link]
-
PMC. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Susceptibility Testing. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
-
Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
-
PMC. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Retrieved from [Link]
-
Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
PMC. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
Academic Journals. (2011). In vitro and in vivo anticancer activities of a novel antibiotic. Retrieved from [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
Sources
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. bio-protocol.org [bio-protocol.org]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. activeconceptsllc.com [activeconceptsllc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
In-Depth Technical Guide: Toxicity Profile of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea in Human Cell Lines
Abstract
This guide outlines a comprehensive, tiered strategy for the in vitro toxicological assessment of the novel compound, N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea. Thiourea derivatives represent a versatile class of molecules with a wide spectrum of biological activities, including potential therapeutic applications in cancer and infectious diseases.[1][2] However, their progression through the drug development pipeline is contingent upon a thorough characterization of their safety profile. This document provides a logical framework and detailed experimental protocols for researchers, scientists, and drug development professionals to systematically evaluate the compound's effects on human cell lines. The proposed workflow progresses from broad cytotoxicity screening to in-depth mechanistic studies, covering key toxicological endpoints such as apoptosis, genotoxicity, and oxidative stress. The rationale behind experimental choices, the importance of appropriate controls, and data interpretation are emphasized to ensure scientific rigor and trustworthiness.
Introduction and Rationale
Thiourea and its derivatives are organosulfur compounds known to interact with various biological targets, often through enzyme inhibition.[3][4] Their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant effects, make them attractive scaffolds for novel drug design.[1][4] The specific compound, N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea, is a novel entity for which no public domain toxicity data exists. Therefore, a systematic in vitro evaluation is the critical first step to identify potential liabilities and elucidate its mechanism of action.
In vitro cytotoxicity assays are fundamental to early-stage drug discovery, offering a rapid, cost-effective, and ethical alternative to animal testing for initial safety screening.[5][6] This guide proposes a multi-parametric approach, beginning with a determination of the compound's effect on cell viability and progressing to assays that dissect the underlying molecular mechanisms of toxicity. This tiered approach ensures a cost-effective and scientifically sound evaluation, generating the robust data necessary for informed decision-making in a drug development context.
Strategic Framework for Toxicity Assessment
A successful toxicity profile is built in layers, moving from general effects to specific mechanisms. This strategy maximizes information while efficiently using resources.
Tier 1: Basal Cytotoxicity Screening
The initial goal is to determine the concentration range over which the compound affects basic cell viability. This is crucial for defining the dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key metric for potency.[7]
Tier 2: Mechanistic Elucidation of Cell Death
If cytotoxicity is observed, the next logical step is to determine how the cells are dying. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury). This has significant implications for potential inflammatory responses in vivo.
Tier 3: Sub-Lethal Toxicity Profiling
Even at concentrations that do not kill cells, a compound can exert subtle toxic effects that compromise cellular function. This tier investigates genotoxicity (damage to DNA), oxidative stress (an imbalance of reactive oxygen species), and mitochondrial health, which are common off-target effects of xenobiotics.[8][9][10]
Visualization of the Experimental Workflow
The following diagram outlines the proposed tiered approach to toxicity testing.
Caption: A tiered workflow for in vitro toxicity profiling.
Cell Line Selection Rationale
The choice of cell lines is critical for assessing organ-specific toxicity and potential therapeutic windows.[11] While cancer cell lines are robust and easy to culture, including a non-cancerous cell line is essential to evaluate selectivity.[12][13]
-
HepG2 (Human Liver Carcinoma): Represents the liver, the primary site of drug metabolism. This cell line retains many specialized liver functions and is a standard for hepatotoxicity studies.[14][15]
-
HEK293 (Human Embryonic Kidney): Represents the kidney, a major organ for drug elimination. It is a well-characterized and commonly used line for general toxicity assessment.[13]
-
A549 (Human Lung Carcinoma): Represents the lung, a potential site of exposure and toxicity.[16]
-
MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous, diploid cell line used to assess toxicity towards normal, healthy cells and to determine a compound's selectivity index.
Detailed Experimental Protocols
The following protocols are standardized methodologies. Crucially, for every assay, a vehicle control (e.g., DMSO at the highest concentration used) and a relevant positive control must be included to validate the results.
Protocol: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[7] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM). Replace the old medium with 100 µL of medium containing the compound dilutions. Incubate for the desired exposure times (e.g., 24, 48, 72 hours).[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Protocol: Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Cell Treatment: Treat cells in a 6-well plate with the compound at concentrations around its IC50 value for an appropriate time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).
Protocol: Alkaline Comet Assay for Genotoxicity
The Comet Assay, or Single Cell Gel Electrophoresis (SCGE), is a sensitive method for detecting DNA damage in individual cells.[21][22] Under alkaline conditions, DNA strand breaks and alkali-labile sites cause DNA to migrate out of the nucleus during electrophoresis, forming a "comet" shape.[23] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[24]
-
Cell Treatment: Treat cells with sub-lethal concentrations of the compound (e.g., below the IC50).
-
Cell Embedding: Mix a suspension of single cells with low-melting-point agarose and layer onto a specially coated microscope slide.
-
Lysis: Immerse slides in a high-salt and detergent lysis solution to remove membranes and cytoplasm, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply an electric field. Damaged DNA fragments will migrate towards the anode, forming the comet tail.
-
Neutralization & Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization & Scoring: Visualize comets using a fluorescence microscope and score the DNA damage using image analysis software (measuring parameters like % DNA in the tail).
Protocol: DCFDA Assay for Reactive Oxygen Species (ROS)
This assay measures intracellular ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25]
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Staining: Remove the medium and incubate cells with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C.
-
Compound Treatment: Wash cells and add the test compound at various concentrations.
-
Data Acquisition: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.[9][25]
Protocol: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
Loss of mitochondrial membrane potential is a key early event in apoptosis.[26][27] The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria.[28] In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.[29] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[28]
-
Cell Treatment: Treat cells with the compound in a 96-well plate.
-
JC-1 Staining: Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C.[29]
-
Washing: Wash cells with assay buffer to remove excess dye.
-
Data Acquisition: Measure both red fluorescence (Ex/Em ~585/590 nm) and green fluorescence (Ex/Em ~510/527 nm) using a fluorescence microplate reader.[27]
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells signifies a loss of mitochondrial membrane potential.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to allow for easy comparison across different cell lines and conditions.
Table 1: Hypothetical Cytotoxicity (IC50) Data for N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
| Cell Line | Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HepG2 | Liver Carcinoma | 45.2 | 22.5 | 15.8 |
| HEK293 | Embryonic Kidney | 68.9 | 35.1 | 28.4 |
| A549 | Lung Carcinoma | 33.7 | 18.9 | 12.1 |
| MRC-5 | Normal Lung Fibroblast | > 100 | 85.3 | 70.6 |
Interpretation: The hypothetical data suggests the compound exhibits time- and dose-dependent cytotoxicity. It shows higher potency against the A549 lung cancer cell line. Importantly, the higher IC50 value in the non-cancerous MRC-5 cell line suggests some level of selectivity, which is a desirable trait for a therapeutic candidate.[13]
Hypothesized Mechanism of Action and Signaling Pathways
Thiourea derivatives can exert toxicity through various mechanisms, including the inhibition of key enzymes and the induction of oxidative stress.[3][30] A plausible hypothesis is that the compound induces apoptosis via the intrinsic (mitochondrial) pathway, triggered by an accumulation of intracellular ROS.
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
This proposed pathway begins with the compound increasing reactive oxygen species (ROS) within the cell.[9] This oxidative stress leads to a loss of the mitochondrial membrane potential (ΔΨm), a critical event that permeabilizes the mitochondrial membrane.[18] This allows for the release of cytochrome c into the cytoplasm, which then activates the initiator caspase-9. Activated caspase-9 subsequently activates the executioner caspases-3 and -7, which orchestrate the dismantling of the cell, leading to apoptosis.[20] Each step in this pathway can be validated by the experimental protocols outlined in this guide.
Conclusion and Future Directions
This guide provides a robust, multi-tiered framework for the initial toxicological characterization of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive in vitro safety profile. The data generated will be invaluable for identifying potential liabilities, understanding the mechanism of action, and guiding decisions on whether to advance the compound into further preclinical development. Positive outcomes from this panel of assays, such as high potency against cancer cells with a favorable selectivity index towards normal cells, would warrant subsequent investigation in more complex models, such as 3D cell cultures or in vivo animal studies.
References
- Vertex AI Search. (2025, March 10). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects.
- Benchchem. (2025, December).
- Biotium. JC-1 Mitochondrial Membrane Potential Detection Kit.
- ResearchGate. (2021, August 25). Why we select Cancer cell lines for toxicological studies and why not normal cell lines?.
- SciSpace. The In Vitro Alkaline Comet Assay in Genetic Toxicology.
- Dojindo Molecular Technologies, Inc. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit.
- Cell Biolabs, Inc.
- Biotium.
- Benchchem. (2025, December). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
- Thermo Fisher Scientific. JC-1 Dye for Mitochondrial Membrane Potential.
- Ng, N. L., et al. (2017).
- PubMed. (1946, October).
- Abcam. JC-1 Mitochondrial Membrane Potential Assay Kit.
- Promega Corporation. Oxidative Stress Assays | Reactive Oxygen Species Detection.
- Tice, R. R., et al. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. PubMed.
- Abcam.
- Cell Signaling Technology. (2020, July 1). Seven Assays to Detect Apoptosis. CST Blog.
- Kosheeka. (2025, January 23).
- bioRxiv. (2023, June 26).
- International Journal of Pharmaceutical Research and Allied Sciences. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Absin. (2025, July 6). A comprehensive guide to apoptosis detection.
- Springer Nature Experiments. In Vitro Comet Assay for Testing Genotoxicity of Chemicals.
- Biomol GmbH. (2020, January 5).
- Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. PubMed.
- MDPI. (2024, May 31).
- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ACS Publications. (2025, April 7). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
- Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC.
- NIH Bookshelf. (2021, July 1). Apoptosis Marker Assays for HTS. Assay Guidance Manual.
- Karimi, G., et al. (2012). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. PMC.
- Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay.
- BMG Labtech. (2025, August 5).
- PubMed. (2020, June 15). In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines.
- Biointerface Research in Applied Chemistry. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
- Public Health England. Making cell lines more physiologically relevant for toxicology testing.
- Khoury, L., et al. (2015). Evaluation of four human cell lines with distinct biotransformation properties for genotoxic screening. Oxford Academic.
- Henderson, M. C., et al. (2002). Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3. PubMed.
- Wikipedia. Thiourea.
- ResearchGate. (2025, August 8). Genotoxicity testing in vitro – Development of a higher throughput analysis method based on the comet assay.
- ACS Publications. (2024, February 28).
- ProQuest.
- Molecules. (2019). Design, Synthesis and Biological Activities of (Thio)
- ResearchGate. (2025, October 13). (PDF)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. kosheeka.com [kosheeka.com]
- 6. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. FAQ: Oxidative Stress Assays | Cell Biolabs [cellbiolabs.com]
- 9. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 10. Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals | bioRxiv [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. blog.cellsignal.com [blog.cellsignal.com]
- 19. A comprehensive guide to apoptosis detection [absin.net]
- 20. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 25. Cellular and Acellular Assays for Measuring Oxidative Stress Induced by Ambient and Laboratory-Generated Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biotium.com [biotium.com]
- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 28. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.co.jp]
- 30. Studies on the mechanism of action of thiourea and related compounds; inhibition of oxidative enzymes and oxidations catalyzed by copper - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea in Asymmetric Organocatalysis
Executive Summary & Mechanistic Rationale
The development of bifunctional hydrogen-bonding organocatalysts has revolutionized asymmetric synthesis by enabling highly stereoselective carbon-carbon and carbon-heteroatom bond formations under mild, metal-free conditions[1][2]. Among these, N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea stands out as a highly effective, modular catalyst. Derived from the chiral pool (L-phenylalaninol) and an electron-deficient isothiocyanate, this catalyst operates through a synergistic push-pull mechanism.
The Causality of the Catalyst Design
To understand the efficacy of this specific molecule, one must analyze its structural anatomy:
-
The 4-Fluorobenzoyl Moiety (The "Pull"): The incorporation of the highly electronegative fluorine atom on the benzoyl ring exerts a strong inductive electron-withdrawing (-I) effect. This delocalizes the electron density away from the thiourea nitrogen atoms, significantly lowering the pKa of the N-H protons. Consequently, the thiourea becomes a potent bidentate hydrogen-bond donor, capable of activating weakly electrophilic substrates like nitroolefins and ketimines[1][3].
-
The 1-Benzyl-2-hydroxyethyl Moiety (The "Directing Shield"): Derived from (S)-phenylalaninol, this segment provides a rigid chiral pocket. The bulky benzyl group acts as a steric shield, effectively blocking one enantiotopic face of the bound electrophile. Simultaneously, the terminal hydroxyl group can engage in secondary hydrogen bonding, either stabilizing the transition state or orienting the incoming nucleophile to ensure high enantio- and diastereoselectivity[3][4].
Figure 1: Mechanistic model of bifunctional activation via dual hydrogen bonding and steric shielding.
Quantitative Performance Data
The catalyst demonstrates exceptional performance across various asymmetric transformations. The table below summarizes benchmark data for key reactions, illustrating the high yields and enantiomeric excesses (ee) achievable when the catalyst's hydrogen-bonding network is properly leveraged[1][2][3].
| Reaction Type | Substrates | Catalyst Loading | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Michael Addition | Cyclohexanone + trans-β-Nitrostyrene | 10 mol% | -20 | 88 - 95 | 92 - 98 |
| Aza-Henry (Nitro-Mannich) | Nitroethane + Isatin-derived Ketimines | 10 mol% | -20 | 92 - 99 | 85 - 99 |
| Friedel-Crafts Alkylation | Indole + Nitroalkenes | 5 - 10 mol% | 0 | 85 - 90 | 88 - 94 |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure that researchers can verify the success of each step before proceeding, thereby minimizing downstream failures[5].
Protocol A: Synthesis of the Catalyst
Objective: Synthesize N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea via the coupling of (S)-phenylalaninol and 4-fluorobenzoyl isothiocyanate.
-
Preparation: Flame-dry a 50 mL round-bottom flask under vacuum and backfill with argon. Causality: Isothiocyanates are highly sensitive to moisture, which can lead to premature hydrolysis and urea formation.
-
Dissolution: Dissolve (S)-phenylalaninol (1.0 equiv, 5.0 mmol) in 20 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.
-
Coupling: Add 4-fluorobenzoyl isothiocyanate (1.05 equiv, 5.25 mmol) dropwise over 15 minutes. Causality: The reaction is exothermic. Dropwise addition at 0 °C prevents localized heating, which can degrade the isothiocyanate or lead to unwanted side reactions.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
In-Process Validation: Spot the reaction mixture on a silica TLC plate alongside a pure (S)-phenylalaninol standard. Elute with Hexane/EtOAc (1:1). Stain with ninhydrin and heat. Validation Check: The complete disappearance of the primary amine spot (which turns purple with ninhydrin) confirms full conversion.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Hexane/EtOAc gradients) or recrystallize from hot ethanol to yield the pure catalyst as a white solid.
Protocol B: Asymmetric Michael Addition
Objective: Enantioselective addition of cyclohexanone to trans-β-nitrostyrene[1][2].
-
Setup: In a 10 mL dried glass vial equipped with a magnetic stir bar, add the synthesized thiourea catalyst (10 mol%) and trans-β-nitrostyrene (1.0 equiv, 0.5 mmol).
-
Solvent Addition: Add 2.0 mL of anhydrous toluene. Causality: Non-polar solvents like toluene are critical. Polar solvents (like MeOH or DMF) will competitively hydrogen-bond with the catalyst, disrupting the catalyst-substrate activation complex and plummeting the ee%.
-
Nucleophile Addition: Add cyclohexanone (5.0 equiv, 2.5 mmol). Causality: Using an excess of the ketone drives the thermodynamic equilibrium forward and helps solubilize the reaction mixture.
-
Incubation: Seal the vial and stir at -20 °C for 48 hours. Causality: Lowering the temperature reduces the conformational flexibility of the transition state, locking the substrate into the chiral pocket and maximizing stereofacial discrimination.
-
In-Process Validation: Monitor the reaction visually and via TLC. Validation Check: The distinct yellow color of the trans-β-nitrostyrene will fade to pale yellow/colorless as the conjugated system is broken during the addition.
-
Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with EtOAc (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Final Validation: Purify via preparative TLC or flash chromatography. Determine the enantiomeric excess using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, UV 254 nm).
Figure 2: End-to-end experimental workflow for catalyst synthesis and application.
Troubleshooting & Optimization Insights
Drawing from extensive bench experience, the following variables are critical when optimizing reactions with this specific organocatalyst:
-
Background Racemic Reaction: If the enantiomeric excess is lower than expected (<80%), it is often due to an uncatalyzed background reaction. Solution: Lower the reaction temperature to -30 °C. The catalyzed pathway has a lower activation energy and will continue to proceed, while the racemic background reaction will be kinetically frozen.
-
Catalyst Solubility: Benzoyl thioureas can sometimes exhibit poor solubility in strictly non-polar solvents at low temperatures. Solution: If precipitation occurs, add 5-10% (v/v) of a slightly more polar, non-competing solvent such as dichloromethane (DCM) or chloroform to maintain a homogeneous catalytic system without severely disrupting the hydrogen bonds.
-
Moisture Intrusion: Water is a potent hydrogen-bond competitor. Solution: Ensure all liquid reagents (especially the ketone nucleophiles) are freshly distilled and stored over 3Å molecular sieves prior to use.
References
-
Das, T., Mohapatra, S., Mishra, N. P., & Raiguru, B. P. (2021). Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine‐based benzoyl thiourea catalyst. ResearchGate.1
-
Raiguru, B. P., et al. (2021). Recent Advances in Organocatalytic Asymmetric Michael Addition Reactions to α, β‐Unsaturated Nitroolefins. ChemistrySelect. 2
-
Li, H., Zhang, X., Shi, X., & Ji, N. (2021). Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction. ACS Omega. 3
-
Krstić, M., Benaglia, M., Gazzotti, M., Colombo, E., & Sanz, M. (2023). Enantioselective Organocatalytic Addition of Nitromethane to Trifluoromethylaryl Ketoimines Promoted by Electron-Rich Bifunctional Iminophosphoranes. Università degli Studi di Milano. 4
-
Isobe, T., Fukuda, K., Araki, Y., & Ishikawa, T. (2007). Optical Resolution of (±)-1,2-Bis(2-methylphenyl)ethylene-1,2-diamine as a Chiral Framework for 2-Iminoimidazolidine with 2-Methylphenyl Pendant and the Guanidine-Catalyzed Asymmetric Michael Reaction. The Journal of Organic Chemistry. 5
Sources
Application Note: Chromatographic Purification and Isolation of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol
Executive Summary & Chemical Context
The synthesis and purification of thiourea derivatives are critical workflows in modern drug discovery, given their potent roles as kinase inhibitors, antimicrobial agents, and metal chelators. N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea is a highly functionalized intermediate typically synthesized via the nucleophilic addition of phenylalaninol to 4-fluorobenzoyl isothiocyanate[1].
From a chromatographic perspective, this molecule presents a unique "polarity paradox." It contains highly hydrophobic domains (the benzyl and 4-fluorophenyl rings) juxtaposed with strong hydrogen-bond donors and acceptors (the hydroxyl group and the thiourea core). Furthermore, the thiourea sulfur atom acts as a soft Lewis base, prone to chelating trace metals in stationary phases [2]. This guide provides a self-validating, multi-modal chromatographic strategy to isolate this compound to >99% purity, addressing both chemical and stereochemical complexities.
Mechanistic Profiling & Chromatographic Challenges
As a Senior Application Scientist, I approach method development by first mapping the molecular anatomy to its chromatographic behavior:
-
Silanol Interactions (Normal Phase): The terminal hydroxyl (-OH) and the thiourea (-NH-CS-NH-) protons strongly interact with free silanols on bare silica. Without proper solvent modifiers or gradient control, this results in severe peak tailing and irreversible adsorption during flash chromatography.
-
Metal Chelation (Reverse Phase): The thiourea motif can chelate trace metals (e.g., Fe³⁺, Cu²⁺) present in lower-grade silica or stainless-steel HPLC frits [3]. This causes peak broadening. Causality: We mandate the use of 0.1% Formic Acid (FA) in the mobile phase; the low pH protonates residual silanols and disrupts weak metal-chelation complexes, ensuring sharp, symmetrical peaks.
-
Stereochemical Resolution: The 1-benzyl-2-hydroxyethyl moiety contains a chiral center. If the starting amino alcohol (phenylalaninol) undergoes partial racemization, chiral chromatography is mandatory to isolate the pure enantiomer [4].
Figure 1: Mechanistic interactions defining the RP-HPLC behavior of the target thiourea.
Self-Validating Purification Workflows
To ensure absolute trustworthiness, the following protocols are designed as closed-loop systems. Each preparative step is bracketed by an In-Process Quality Control (IPQC) metric.
Protocol A: Normal Phase Flash Chromatography (Bulk Desalting & Crude Cleanup)
Purpose: To remove unreacted 4-fluorobenzoyl isothiocyanate, residual phenylalaninol, and highly polar baseline degradation products.
Materials & Setup:
-
Stationary Phase: High-purity spherical silica gel (40–63 µm, 60 Å).
-
Mobile Phase A: Hexane (HPLC Grade).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Sample Loading: Dry loading is critical. Dissolve the crude mixture in a minimum amount of dichloromethane (DCM), add 2 mass equivalents of silica gel, and evaporate to a free-flowing powder.
Step-by-Step Execution:
-
Equilibration: Condition the column with 3 Column Volumes (CV) of 10% EtOAc in Hexane.
-
Loading: Apply the dry-loaded sample cartridge to the top of the column.
-
Gradient Elution:
-
0–2 CV: Hold at 10% B (Elutes non-polar fluorobenzoyl impurities).
-
2–10 CV: Linear gradient from 10% B to 60% B.
-
10–13 CV: Hold at 60% B (Elutes the target thiourea).
-
-
IPQC Validation: Spot fractions on a TLC plate (Hexane:EtOAc 1:1). The target compound typically exhibits an Rf of ~0.45. Visualize under UV (254 nm).
-
Pooling: Combine fractions containing the single target spot. Evaporate under reduced pressure. If TLC shows overlapping impurities, proceed immediately to Protocol B.
Protocol B: Preparative Reverse-Phase HPLC (High-Purity Isolation)
Purpose: To achieve >99% chemical purity, resolving closely related structural analogs or hydrolysis byproducts.
Materials & Setup:
-
Column: Prep C18, 5 µm, 100 Å, 21.2 x 250 mm (End-capped to minimize silanol interactions).
-
Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).
Step-by-Step Execution:
-
Sample Preparation: Dissolve the semi-pure solid from Protocol A in DMSO or a 1:1 mixture of MeCN/Water to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Injection: Inject 1–2 mL per run to prevent column overloading, which exacerbates the tailing of the hydroxyl moiety.
-
Gradient Elution: Run the gradient specified in Table 1 .
-
Detection: Monitor UV absorbance at 254 nm (benzoyl ring) and 280 nm (thiourea π-π* transition).
-
IPQC Validation: Analyze the main peak fraction using Analytical LC-MS. Self-validation criteria: The fraction must show a purity of ≥99% by UV area integration and exhibit the correct [M+H]⁺ mass ion before lyophilization.
Protocol C: Chiral HPLC Resolution (Stereochemical Purity)
Purpose: To resolve enantiomers if the precursor phenylalaninol was not enantiopure.
Materials & Setup:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Hexane / Isopropanol (80:20 v/v) + 0.1% Diethylamine (DEA).
-
Causality for DEA: The thiourea NH groups can hydrogen-bond too strongly to the chiral stationary phase, causing broad, unresolved peaks. The basic modifier (DEA) acts as a competitor for these acidic binding sites, sharpening the peaks and enabling baseline resolution.
Quantitative Data & Method Summaries
Table 1: Optimized RP-HPLC Gradient for Target Isolation (Protocol B)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) | Elution Event / Rationale |
| 0.0 | 20.0 | 70 | 30 | Equilibration; polar impurities elute in void volume. |
| 2.0 | 20.0 | 70 | 30 | Isocratic hold to stabilize baseline. |
| 15.0 | 20.0 | 20 | 80 | Linear gradient; target compound elutes at ~65% B. |
| 17.0 | 20.0 | 5 | 95 | Column wash; removes highly hydrophobic dimers. |
| 20.0 | 20.0 | 70 | 30 | Re-equilibration for the next injection. |
Table 2: Comparative Yield and Purity Metrics Across Workflows
| Purification Stage | Input Mass | Output Mass | Chemical Purity (UV) | Enantiomeric Excess (ee) |
| Crude Synthesis | 5.00 g | N/A | ~65% | Unknown |
| Post-Flash (Protocol A) | 5.00 g | 3.10 g | ~92% | Matches input |
| Post-Prep HPLC (Protocol B) | 1.00 g | 0.85 g | >99.5% | Matches input |
| Post-Chiral HPLC (Protocol C) | 0.50 g | 0.22 g | >99.5% | >99.9% |
Purification Decision Logic
To ensure reproducibility across different laboratory setups, follow this logic tree to determine the necessary extent of purification based on your downstream application requirements.
Figure 2: Self-validating decision tree for the purification of the target thiourea.
References
-
Saeed, A., Erben, M. F., Shaheen, U., & Flörke, U. (2011). Synthesis, structural and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas. Journal of Molecular Structure, 1000(1-3), 49-57.[Link]
-
Yin, G., Huang, J., et al. (2020). Design, synthesis and biological evaluation of novel tetrahydrothieno[2,3-c]pyridine substituted benzoyl thiourea derivatives as PAK1 inhibitors in triple negative breast cancer. European Journal of Medicinal Chemistry, 192, 112169.[Link]
-
Turak, F., & Ertaş, N. (2011). Determination of platinum and palladium in soil as their chelates with N,N-diethyl-N'-benzoylthiourea by RP-HPLC. Journal of Liquid Chromatography & Related Technologies, 34(14), 1326-1339.[Link]
-
Wang, Y., et al. (2016). A New Class of Glucosyl Thioureas: Synthesis and Larvicidal Activities. Molecules, 21(7), 924.[Link]
Application Notes and Protocols: Sample Preparation of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea for NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutic compounds.
Introduction: The Critical Role of Sample Preparation in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules. For N-acylthiourea derivatives such as N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea, which are of significant interest in medicinal chemistry, obtaining high-quality, unambiguous NMR spectra is paramount. The quality of the NMR data is intrinsically linked to the meticulous preparation of the sample. This guide provides a comprehensive, field-proven protocol for the preparation of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea for NMR analysis, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern each decision in the workflow.
Foundational Knowledge: Synthesis and Purification of the Analyte
A pristine NMR spectrum begins with a pure compound. The synthesis of N-acylthioureas typically involves the reaction of an acyl isothiocyanate with a primary or secondary amine.[1] In the case of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea, this would likely involve the reaction of 4-fluorobenzoyl isothiocyanate with (R)- or (S)-2-amino-3-phenyl-1-propanol.
Common impurities that can arise during synthesis include unreacted starting materials, symmetrical thioureas, and N-acylureas.[2] Therefore, rigorous purification, typically by recrystallization from a suitable solvent like ethanol or acetone, or by column chromatography on silica gel, is a non-negotiable prerequisite to NMR sample preparation.[2] The absence of such impurities is crucial as their signals can overlap with those of the analyte, complicating spectral interpretation.
The Cornerstone of Quality Spectra: The Deuterated Solvent
Deuterated solvents are indispensable in NMR spectroscopy as they replace hydrogen (¹H) with its isotope deuterium (²H), thus minimizing interference from solvent peaks and enhancing spectral clarity.[3] The deuterium signal also serves to stabilize the magnetic field of the NMR instrument, ensuring consistent and reproducible results.[3]
Selecting the Appropriate Deuterated Solvent
The choice of a deuterated solvent is dictated primarily by the solubility of the analyte.[4] For N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea, which possesses both polar (hydroxyl, amide, and thiourea moieties) and non-polar (benzyl and fluorobenzoyl groups) characteristics, a solvent of intermediate polarity is often a good starting point.
| Solvent | Typical Use Cases | Residual Proton Signal (ppm) | Key Considerations |
| Deuterated Chloroform (CDCl₃) | A versatile solvent for a wide range of organic compounds.[5] | ~7.26 | Can be slightly acidic; consider adding a small amount of potassium carbonate to the stock bottle.[6] |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Excellent for polar compounds and those capable of hydrogen bonding, such as peptides and carbohydrates.[5] | ~2.50 | Highly hygroscopic, which can lead to a broad water peak in the spectrum.[4] Often used for N-acylthiourea derivatives.[7][8] |
| Deuterated Acetone (Acetone-d₆) | A good all-around solvent for many organic compounds.[5] | ~2.05 | Can be reactive with certain functional groups. |
| Deuterated Methanol (CD₃OD) | Suitable for polar compounds and for studying hydrogen bonding.[4] | ~3.31 and ~4.87 | The hydroxyl proton can exchange with labile protons in the analyte.[4] |
For N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea, DMSO-d₆ is often an excellent choice due to its ability to effectively solvate the polar functionalities and has been successfully used for similar N-acylthiourea derivatives.[7][8] However, a preliminary solubility test with a small amount of the compound in a vial is always recommended.[4]
The Importance of Solvent Purity
High-purity deuterated solvents (typically 99.5–99.9% deuteration) are critical for minimizing residual proton signals that could obscure analyte peaks.[3]
The Internal Standard: Ensuring Accuracy in Chemical Shift Referencing
An internal standard is a reference compound added to the sample to calibrate the chemical shift scale. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR spectroscopy in organic solvents.[9][10]
Key advantages of TMS include:
-
A single, sharp signal: All twelve protons in TMS are chemically equivalent, producing a single, intense singlet in the ¹H NMR spectrum.[9]
-
Chemical inertness: TMS is chemically unreactive and unlikely to interact with the analyte.[11]
-
Distinct chemical shift: The protons in TMS are highly shielded and resonate at a high magnetic field, defined as 0 ppm.[11] This position rarely overlaps with signals from most organic compounds.[9]
-
Volatility: Its high volatility allows for easy removal from the sample after analysis if recovery is necessary.[9]
While some practitioners rely on the residual proton signal of the deuterated solvent for referencing, using TMS as an internal reference generally leads to more accurate and reproducible chemical shifts.[12][13]
Detailed Protocol for NMR Sample Preparation
This protocol outlines the step-by-step procedure for preparing a high-quality NMR sample of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea.
Materials and Equipment
-
N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea (purified)
-
High-quality 5 mm NMR tubes and caps[14]
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS)
-
Glass Pasteur pipettes and bulbs
-
Small vials
-
Glass wool (optional, for filtration)[14]
-
Vortex mixer (optional)
Experimental Workflow
Caption: Workflow for Preparing N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea for NMR.
Step-by-Step Procedure
-
Weigh the Sample: Accurately weigh between 5-25 mg of the purified N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea into a clean, dry vial.[14][15] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary due to the lower natural abundance of the ¹³C isotope.[15]
-
Prepare the Solvent with Internal Standard: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[16] If using TMS, it is often more practical to add a single drop of TMS to a larger volume (5-10 mL) of the deuterated solvent to create a stock solution for multiple samples, as a single drop directly into the NMR tube is often excessive.[15]
-
Dissolve the Sample: Gently swirl or vortex the vial to completely dissolve the compound.[15] Visual inspection should confirm a clear, particulate-free solution.
-
Filter if Necessary: If any solid particles remain, filter the solution into the NMR tube through a Pasteur pipette containing a small, tightly packed plug of glass wool.[14][17] This is crucial as suspended solids can distort the magnetic field homogeneity, leading to broad spectral lines.[14]
-
Transfer to the NMR Tube: Carefully transfer the clear solution from the vial into a clean, dry 5 mm NMR tube using a Pasteur pipette. The final sample depth should be approximately 4 cm (around 0.5-0.6 mL).[16]
-
Cap and Mix: Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.[16]
-
Final Inspection: Before placing the sample in the spectrometer, wipe the outside of the NMR tube clean with a lint-free tissue dampened with isopropanol or acetone.[16]
Troubleshooting Common Issues in the NMR Spectra of N-Acylthioureas
N-acylthiourea derivatives can sometimes present challenges in NMR analysis. Understanding these potential issues can aid in their resolution.
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Broad Signals (especially NH protons) | - Restricted rotation around the C-N bonds.[7] - Hydrogen bonding. - Presence of paramagnetic impurities. | - Gently heat the sample; this can sharpen signals by increasing the rate of conformational exchange.[7] - Ensure the starting materials and solvents are free from paramagnetic metals. |
| Poor Solubility | - Inappropriate choice of deuterated solvent. | - Test solubility in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[4] - A mixture of solvents (e.g., CDCl₃/DMSO-d₆) can sometimes be effective.[18] |
| Presence of a Broad Water Peak | - Use of a hygroscopic solvent like DMSO-d₆.[4] - Incomplete drying of the sample or NMR tube. | - Use fresh, high-purity deuterated solvents. - Thoroughly dry the NMR tube, for example, by placing it in an oven for a couple of hours before use.[6] |
| Unexpected Peaks | - Residual synthesis solvents (e.g., acetone, ethanol). - Impurities from the synthesis.[2] | - Ensure the purified compound is thoroughly dried under high vacuum before preparing the NMR sample.[6] - Re-purify the compound if necessary. |
Conclusion: A Foundation for Reliable Drug Discovery
The meticulous preparation of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea for NMR spectroscopy is a critical, yet often underestimated, step in the drug discovery and development pipeline. By understanding the rationale behind each step—from the necessity of a pure starting material to the judicious selection of a deuterated solvent and internal standard—researchers can significantly enhance the quality and reliability of their NMR data. This, in turn, facilitates accurate structural elucidation and accelerates the journey from a promising molecule to a potential therapeutic agent.
References
- Vertex AI Search. (2025, August 28).
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Heliyon. (n.d.).
- MilliporeSigma. (n.d.). NMR Solvents.
- Chemistry Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.
- Wikipedia. (n.d.). Tetramethylsilane.
- BenchChem. (2025).
- Scribd. (n.d.). Tetramethylsilane as NMR Standard.
- ACS Publications. (2022, January 2). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry.
- American Chemical Society. (2021, March 29). Tetramethylsilane.
- Iowa State University. (n.d.). NMR Sample Preparation.
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry.
- BenchChem. (2025). N-Acetylthiourea: A Comprehensive Technical Guide to its Synthesis and Properties.
- University College London. (n.d.). Sample Preparation.
- Molecules. (2023, October 20). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. PMC.
- Universidad de La Habana. (2021, December 20). Experimental and Theoretical DFT Study of Cu(I)/N,N-Disubstituted-N′-acylthioureato Anticancer Complexes: Actin Cytoskeleton a.
- Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis?. r/OrganicChemistry.
- Molecules. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PMC.
- Molecules. (2023, October 20). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI.
- BenchChem. (2025).
- Molecules. (n.d.).
- ACS Publications. (2020, March 19). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry.
Sources
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NMR Solvents [sigmaaldrich.com]
- 6. How To [chem.rochester.edu]
- 7. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tetramethylsilane - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. Tetramethylsilane - American Chemical Society [acs.org]
- 12. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
Antimicrobial assay protocols using N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
Application Note: Antimicrobial Screening Architecture for N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
Mechanistic Rationale & Molecular Design
The development of novel antimicrobial agents frequently leverages the unique physicochemical properties of thiourea derivatives. The compound N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea represents a highly rationalized pharmacophore design, integrating three distinct functional domains to maximize pathogen eradication[1]:
-
Ambidentate Thiourea Core : The presence of both carbonyl (C=O) and thiocarbonyl (C=S) groups allows the molecule to act as a versatile bidentate ligand. This structural feature enables the chelation of essential metal ions within microbial metalloenzymes and facilitates strong hydrogen-bonding interactions with targets such as DNA gyrase[2].
-
Fluorobenzoyl Moiety : The strategic substitution of a fluorine atom at the para-position of the benzoyl ring dramatically increases the molecule's lipophilicity. This enhancement accelerates penetration through the lipid-rich cellular envelopes of both bacteria and fungi, while the highly polarizable C–F bond creates novel receptor-binding dynamics[3].
-
Chiral Phenylalaninol Derivative : The N-(1-benzyl-2-hydroxyethyl) group introduces steric bulk and chirality. This spatial orientation restricts the molecule's conformational flexibility, forcing it into an optimal geometry for target active-site docking.
Causality in Assay Design: Because of the extreme lipophilicity imparted by the fluorobenzoyl group, traditional optical density (OD 600 ) readouts for bacterial growth are prone to false positives. The compound can precipitate in aqueous media, mimicking cellular turbidity. Therefore, our protocol mandates the use of a resazurin-based fluorometric readout to measure true metabolic viability rather than mere optical scattering.
Self-Validating Assay Architecture
To ensure absolute trustworthiness in your screening data, the experimental design must be self-validating. A single 96-well plate must contain the following internal controls to rule out solvent toxicity, contamination, and media degradation:
-
Sterility Control (SC): Media only (Validates aseptic technique).
-
Growth Control (GC): Media + Inoculum (Validates strain viability).
-
Vehicle Control (VC): Media + Inoculum + 1% DMSO (Validates that the solvent is not causing the observed antimicrobial effect).
-
Positive Control (PC): Media + Inoculum + Clinical Standard (e.g., Ciprofloxacin or Fluconazole) (Validates assay sensitivity).
Fig 1: Proposed intracellular signaling and interaction pathway of fluorobenzoyl thiourea derivatives.
Execution Protocols
Protocol A: Resazurin-Assisted Minimum Inhibitory Concentration (MIC)
Objective: Determine the lowest concentration of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea that completely inhibits planktonic microbial growth.
Step-by-Step Methodology:
-
Compound Solubilization: Dissolve the thiourea derivative in 100% molecular-grade DMSO to create a 10 mg/mL master stock. Critical Step: Vortex and sonicate for 5 minutes to ensure complete dissolution of the crystalline lattice.
-
Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 100 µL of Mueller-Hinton Broth (MHB) into columns 2–12. Add 200 µL of the working compound solution (diluted in MHB, max 2% DMSO) to column 1. Perform a 2-fold serial dilution from column 1 to 10. Discard 100 µL from column 10.
-
Inoculum Preparation: Adjust the microbial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard. Dilute 1:150 in MHB to yield approximately 5×105 CFU/mL.
-
Co-Incubation: Add 100 µL of the inoculum to columns 1–11. (Column 11 serves as the Growth Control; Column 12 is the Sterility Control). The final maximum DMSO concentration in well 1 is now 1% v/v. Incubate at 37°C for 20 hours.
-
Metabolic Readout: Add 20 µL of 0.015% aqueous resazurin to all wells. Incubate for an additional 2–4 hours in the dark.
-
Data Acquisition: Visually inspect the plate (Blue = Dead/Inhibited; Pink = Alive/Proliferating) or read fluorescence (Ex: 560 nm, Em: 590 nm). The MIC is the lowest concentration well that remains strictly blue.
Protocol B: Biofilm Biomass Eradication Assay
Fluorinated benzoyl thioureas exhibit profound antibiofilm properties[2]. This assay quantifies the disruption of sessile communities.
Step-by-Step Methodology:
-
Biofilm Formation: Inoculate a flat-bottom 96-well plate with 1×106 CFU/mL of pathogen supplemented with 1% glucose to promote biofilm matrix secretion. Incubate statically for 24 hours at 37°C.
-
Washing: Carefully aspirate the planktonic supernatant. Wash the wells gently three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.
-
Treatment: Add 200 µL of the thiourea derivative (at 1×, 2×, and 4× the established MIC) prepared in fresh media. Incubate for 24 hours.
-
Fixation & Staining: Aspirate the treatment media. Fix the remaining biofilm with 200 µL of 99% methanol for 15 minutes. Decant and air dry. Stain with 200 µL of 0.1% Crystal Violet for 20 minutes.
-
Elution & Quantification: Wash excess stain with distilled water until the runoff is clear. Solubilize the biofilm-bound dye using 200 µL of 33% glacial acetic acid. Read absorbance at 570 nm using a microplate reader.
Fig 2: Self-validating experimental workflow for dual planktonic and biofilm antimicrobial screening.
Data Synthesis & Expected Outcomes
Based on the structure-activity relationship (SAR) profiles of homologous 1-(fluorobenzoyl)-3-substituted thioureas, researchers should anticipate superior antifungal activity compared to antibacterial activity, primarily due to the compound's high affinity for fungal ergosterol-rich membranes[1][3].
Table 1: Representative Quantitative Data Matrix for Fluorinated Thiourea Derivatives
| Microbial Strain | Phenotype | N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea MIC (µg/mL) | Non-Fluorinated Analog MIC (µg/mL) | Clinical Standard MIC (µg/mL) |
| S. aureus ATCC 29213 | Gram (+) | 4.0 - 8.0 | 32.0 - 64.0 | 0.25 (Ciprofloxacin) |
| E. coli ATCC 25922 | Gram (-) | 16.0 - 32.0 | >128.0 | 0.015 (Ciprofloxacin) |
| P. aeruginosa ATCC 27853 | Gram (-) | 32.0 - 64.0 | >128.0 | 0.50 (Ciprofloxacin) |
| C. albicans ATCC 10231 | Fungal Yeast | 2.0 - 4.0 | 16.0 - 32.0 | 1.0 (Fluconazole) |
Note: The reduced efficacy against Gram-negative strains (E. coli, P. aeruginosa) is causally linked to the highly restrictive outer membrane porins, which selectively exclude bulky, highly lipophilic molecules like the benzyl-hydroxyethyl moiety.
References
-
Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas Source: Journal of Fluorine Chemistry (via ResearchGate) URL: [Link]
-
New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications Source: MDPI Molecules URL:[Link]
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives Source: National Institutes of Health (PMC) URL:[Link]
Sources
Overcoming solubility issues of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea in aqueous media
Technical Support Center: N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
A Guide to Overcoming Aqueous Solubility Challenges in Experimental Settings
Welcome to the technical support center for N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea. As Senior Application Scientists, we understand that unlocking the full potential of a promising compound requires navigating its unique physicochemical properties. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical, field-proven solutions for the solubility challenges associated with this molecule.
Part 1: Understanding the Core Challenge
Q1: Why is N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea so difficult to dissolve in aqueous buffers?
A1: The poor aqueous solubility of this compound stems directly from its molecular structure. It is a classic example of a lipophilic, or "grease-ball," molecule that is common in modern drug discovery pipelines.[1] Let's break down the key features:
-
Lipophilic Moieties: The structure contains two significant non-polar, aromatic rings: a benzyl group and a 4-fluorobenzoyl group . These large, hydrophobic regions dominate the molecule's character, causing it to resist interaction with polar water molecules and favor self-aggregation. The inclusion of lipophilic groups is often a strategy to enhance the bioactivity of thiourea derivatives.[2]
-
Limited Hydrophilicity: While the molecule does possess a hydroxyl (-OH) group on the ethyl chain and the thiourea moiety (-NH-C(=S)-NH-) , which can participate in hydrogen bonding, their contribution is insufficient to overcome the hydrophobicity of the larger aromatic systems.
-
High Crystal Lattice Energy: Many poorly soluble drugs are crystalline solids described as 'brick-dust' molecules.[1] A significant amount of energy is required to break apart the crystal lattice before the individual molecules can be solvated by water.
This inherent lipophilicity is the primary reason for compound precipitation in aqueous media, which can lead to inaccurate and unreliable results in biological assays.[3]
Part 2: Troubleshooting Guide for Laboratory Use
This section addresses the most common issues encountered during experimental work. We will proceed from basic stock solution preparation to more advanced solubilization strategies.
Issue 1: Preparing a Viable Stock Solution
Q2: What is the best solvent for preparing a high-concentration stock solution, and what is the recommended procedure?
A2: Dimethyl sulfoxide (DMSO) is the most effective and widely recommended starting solvent for dissolving N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea and similar lipophilic compounds for in vitro assays.[3]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the required amount of the compound using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution (M.W. ≈ 348.4 g/mol ), you would need 3.48 mg.
-
Add Solvent: Add the calculated amount of 100% anhydrous DMSO to the vial containing the compound.
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C or use a sonication bath for 5-10 minutes to facilitate complete dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and prevent water absorption by the hygroscopic DMSO. For short-term use, storage at 2-8°C, protected from light, is acceptable.[4]
Issue 2: Compound Precipitation Upon Dilution
This is the most frequent challenge. The compound, stable in 100% DMSO, crashes out when diluted into an aqueous buffer or cell culture medium.
Q3: My compound precipitates immediately when I add it to my aqueous buffer. What are my options?
A3: This indicates that the aqueous solubility limit has been drastically exceeded. The key is to modify the final aqueous environment to be more hospitable to the compound. Below is a decision workflow to guide your troubleshooting process.
dot
Caption: Decision workflow for troubleshooting compound precipitation.
Q4: Can you provide more detail on the solubility enhancers mentioned in the workflow?
A4: Certainly. When lowering the compound concentration isn't an option, the use of pharmaceutical solubilizers or excipients is the standard approach.[5] These work by creating a more favorable microenvironment for the lipophilic drug in the bulk aqueous phase.
| Strategy | Mechanism of Action | Examples & Starting Conc. | Pros | Cons |
| Co-solvency | Reduces the polarity of the aqueous solvent system by using water-miscible organic solvents, thereby increasing the solubility of non-polar solutes.[6][7] | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG). Start with 1-5% (v/v) in the final buffer. | Simple to implement; effective for moderate solubility increases. | Can have biological effects or toxicity at higher concentrations; risk of precipitation upon further dilution (e.g., in vivo).[6] |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They form non-covalent "inclusion complexes" by encapsulating the lipophilic drug molecule, shielding it from water.[3][5] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). Start with a 1:1 or 1:2 molar ratio of drug to cyclodextrin. | High solubilizing capacity; generally low toxicity; can improve stability. | Can be expensive; may alter drug availability to its target if the complex is too stable. |
| Micellar Solubilization | Surfactants are amphiphilic molecules that, above a certain concentration (the CMC), self-assemble into micelles. The hydrophobic cores of these micelles encapsulate the drug, increasing its apparent solubility in water.[5][8] | Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL. Start with 0.1-1% (v/v) in the final buffer. | Very effective; widely used in pharmaceutical formulations. | Potential for cell toxicity; may interfere with certain biological assays or membrane dynamics. |
Pro-Tip: When using these enhancers, it is best to add the DMSO stock solution to a small volume of the buffer already containing the enhancer, mix well, and then bring it to the final volume with the remaining buffer. This prevents the compound from immediately crashing out in a purely aqueous environment.
Part 3: Advanced Strategies & FAQs
Q5: We are moving towards in vivo studies. What are the recommended formulation strategies for this compound?
A5: For in vivo applications, especially oral administration, simply using DMSO or high concentrations of co-solvents is often not viable due to toxicity and precipitation upon injection or in the gastrointestinal tract. More advanced formulation strategies are required to enhance bioavailability.[1][9]
-
Lipid-Based Drug Delivery Systems (LBDDS): These are among the most successful approaches for lipophilic drugs.[10] Formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like GI fluids), they spontaneously form a fine microemulsion, keeping the drug solubilized for absorption.[9][11]
-
Nanosuspensions: This strategy focuses on reducing the particle size of the crystalline drug down to the nanometer range (100-250 nm).[11] According to the Noyes-Whitney equation, this drastic increase in surface area significantly enhances the dissolution rate.[12][13] This can be achieved through methods like wet bead milling or high-pressure homogenization.[12]
-
Amorphous Solid Dispersions (ASDs): The crystalline form of a drug is often much less soluble than its amorphous (non-crystalline) form.[14] ASDs involve dispersing the drug in a polymeric carrier (e.g., PVP, HPMC) in its amorphous state.[15] Techniques like spray drying or hot-melt extrusion are used to produce these formulations.[9]
Q6: How can I quantitatively measure the solubility of my compound in a new buffer system I've designed?
A6: The "shake-flask" method is the gold-standard technique for determining equilibrium solubility.[16] It is a robust method for biopharmaceutical characterization.[17]
Experimental Protocol: Shake-Flask Solubility Measurement
-
Prepare Suspension: Add an excess amount of the solid compound to a known volume of your test buffer (e.g., PBS, cell culture media) in a sealed vial. The key is to have undissolved solid visibly present.
-
Equilibrate: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24-48 hours.
-
Separate Phases: Separate the undissolved solid from the saturated solution. This is a critical step and is usually done by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) followed by careful collection of the supernatant, or by filtration through a 0.22 µm syringe filter.
-
Quantify Concentration: Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[18] A standard curve with known concentrations must be used for accurate quantification.
References
-
Li, P., & Zhao, L. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Goh, C. F., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Al-kassimy, B., et al. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Preprints.org. [Link]
-
Laukamp, E. J., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Sharma, D., et al. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
-
Ritika, et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Erudition. [Link]
-
Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
Jones, R. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. [Link]
-
Pitucha, M. (Ed.). (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. [Link]
-
Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]
-
Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Science Publishing Group. [Link]
-
Li, P., & Zhao, L. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]
-
Haukka, M., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. [Link]
-
Deshmukh, A. S., et al. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. IJCRT.org. [Link]
-
Mired, A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Chem-Station. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]
-
Wassvik, C. M., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. ONdrugDelivery. [Link]
-
Bergström, C. A. S., et al. (2014). A review of methods for solubility determination in biopharmaceutical drug characterisation. Taylor & Francis Online. [Link]
-
Al-Ghaban, F. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. researchgate.net [researchgate.net]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Reducing impurities during the synthesis of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to help you navigate common challenges and reduce impurities in your synthesis.
Overview of the Synthesis
The synthesis of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea typically proceeds via a two-step, one-pot reaction. First, 4-fluorobenzoyl chloride reacts with a thiocyanate salt, such as ammonium or potassium thiocyanate, to form an in situ 4-fluorobenzoyl isothiocyanate intermediate. This is followed by the nucleophilic addition of (S)-2-amino-3-phenyl-1-propanol to the isothiocyanate, yielding the desired product. The careful control of reaction conditions is paramount to achieving high yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemical principles.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors. The primary culprits are often the instability of the acyl isothiocyanate intermediate, incomplete reaction, or loss of product during workup and purification.[1]
-
Instability of 4-Fluorobenzoyl Isothiocyanate: Acyl isothiocyanates are reactive intermediates that can decompose if not consumed by the amine.[2] To mitigate this, ensure the in situ generation of the isothiocyanate is efficient and that the (S)-2-amino-3-phenyl-1-propanol is added promptly after the formation of the intermediate.[1]
-
Suboptimal Reaction Conditions: The reaction temperature and time can significantly impact the yield. A study on a similar synthesis found that optimizing the heating temperature and duration led to a substantial increase in product formation.[3] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Use of a Phase-Transfer Catalyst: The reaction between the 4-fluorobenzoyl chloride and the thiocyanate salt can be slow due to the heterogeneity of the mixture. The addition of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can significantly improve the reaction rate and yield by facilitating the transfer of the thiocyanate anion into the organic phase.[4] In one study, the use of TBAB increased the yield of an N-acyl thiourea derivative from 41% to 76%.[4]
Question 2: I am observing a significant amount of an apolar impurity in my crude product. What could it be and how can I prevent its formation?
Answer:
A common apolar impurity in this reaction is the symmetrically disubstituted thiourea, N,N'-bis(4-fluorobenzoyl)thiourea. This can arise if the acyl isothiocyanate reacts with another molecule of itself or with the starting 4-fluorobenzoyl chloride.
To minimize the formation of this byproduct, a two-step, one-pot approach is recommended.[1] First, allow for the complete formation of the acyl isothiocyanate before introducing the amine. This can be monitored by TLC. Adding the amine only after the starting acid chloride is consumed will favor the desired unsymmetrical product.
Question 3: My final product is difficult to purify. What purification strategies are most effective?
Answer:
Purification of N-acyl thioureas can often be achieved through recrystallization from a suitable solvent system, such as ethanol or acetone.[1] However, if recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel is a reliable alternative.[1]
When performing column chromatography, a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the desired product from less polar byproducts and more polar starting materials.
Question 4: I suspect the hydroxyl group of (S)-2-amino-3-phenyl-1-propanol is causing side reactions. Is this likely and what can be done?
Answer:
Yes, the free hydroxyl group can potentially compete with the amino group in reacting with the highly electrophilic 4-fluorobenzoyl isothiocyanate, leading to the formation of an O-acylisourea byproduct. While the amino group is generally more nucleophilic, side reactions can occur, especially at elevated temperatures.
Should this become a significant issue, a protecting group strategy for the hydroxyl group may be necessary. However, this adds extra steps to the synthesis (protection and deprotection). Before resorting to a protecting group, it is advisable to first optimize the reaction conditions, such as lowering the reaction temperature or using a milder base, to favor the desired N-acylation.
Frequently Asked Questions (FAQs)
What is the role of the solvent in this synthesis?
The choice of solvent is crucial. A dry, aprotic solvent such as acetone, acetonitrile, or tetrahydrofuran (THF) is typically used.[2][5] These solvents are effective at dissolving the reactants and do not interfere with the reactive intermediates. The use of anhydrous solvents is critical as 4-fluorobenzoyl chloride is highly sensitive to water and will readily hydrolyze back to 4-fluorobenzoic acid.[2]
Can I use a different base in this reaction?
While some protocols for similar syntheses use a mild base like triethylamine,[2][5] it is often not necessary for the reaction of an amine with an isothiocyanate. The amine itself is basic enough to drive the reaction. If a base is used, it is typically to neutralize any HCl that may be present from the synthesis of the acid chloride.
How can I confirm the structure of my final product?
The structure of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea can be confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule.
-
Fourier-Transform Infrared (FTIR) spectroscopy: This will show characteristic peaks for the functional groups present, such as the C=O and C=S of the acylthiourea moiety and the O-H of the hydroxyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Synthesis of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
-
To a stirred solution of ammonium thiocyanate (1.1 equivalents) in anhydrous acetone, add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise at room temperature.
-
Stir the mixture for 1-2 hours at room temperature to allow for the formation of the 4-fluorobenzoyl isothiocyanate. Monitor the reaction by TLC.
-
In a separate flask, dissolve (S)-2-amino-3-phenyl-1-propanol (1.0 equivalent) in anhydrous acetone.
-
Add the solution of (S)-2-amino-3-phenyl-1-propanol to the reaction mixture containing the acyl isothiocyanate.
-
Stir the reaction mixture at room temperature and continue to monitor by TLC until the starting materials are consumed.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes.
-
Filter the hot solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Reference |
| Solvent | Anhydrous Acetone or THF | Aprotic, dissolves reactants, avoids hydrolysis of acid chloride. | [2] |
| Catalyst | Tetra-n-butylammonium bromide (TBAB) | Improves yield by facilitating the reaction between the acid chloride and thiocyanate salt. | [4] |
| Temperature | Room Temperature to 110°C | Optimization may be required; higher temperatures can increase reaction rate but may also lead to side products. | [3] |
| Reaction Time | 1-2 hours for isothiocyanate formation, then monitor until completion | Ensures complete formation of the intermediate before adding the amine, minimizing symmetrical byproducts. | [1] |
Visualizations
Caption: Synthetic workflow for N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea.
Caption: Troubleshooting logic for common impurities.
References
-
Gali-Muhtasib, H., & Sabri, S. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 28(9), 3728. [Link]
-
Khan, M., & Husain, A. (2023). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 13(25), 17095-17128. [Link]
-
Yin, B. L., Liu, Z. G., Zhang, J. C., & Li, Z. R. (2010). N, N′-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. Synthesis, 2010(06), 991-999. [Link]
-
Tan, Y. X., & Chiba, S. (2025). Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. RSC Advances, 15(55), 38045-38049. [Link]
-
Khan, M., & Husain, A. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(17), 10452-10481. [Link]
-
Various Authors. (2025). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas | Request PDF. ResearchGate. Retrieved from [Link]
-
Gali-Muhtasib, H., & Sabri, S. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PMC. [Link]
-
Smith, A. D., & Brown, G. D. (2025). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Chemical Science, 16(18), 6435-6441. [Link]
-
Arslan, H., et al. (2022). Synthesis and characterization of novel acylthiourea compounds used in ions recognition and sensing in organic media. Journal of Molecular Structure, 1252, 132145. [Link]
-
Al-Asadi, R. H., & Al-Salim, Y. M. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. Proceedings of International Conference on Applied Innovation in IT, 13(2), 653-666. [Link]
-
Afzaal, M., et al. (2026). Investigation into the viability of N , N -disubstituted- N ′-acylthiourea copper( ii ) precursors for thermal deposition without the use of solvents. Dalton Transactions. [Link]
-
Li, F., et al. (2003). Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase. Bioorganic & Medicinal Chemistry, 11(18), 3929-3941. [Link]
-
Taylor, P. J., & Wait, A. R. (1984). N′-substituted N-acyl- and N-imidoyl-thioureas: preparation and conversion of N′,N′-disubstituted compounds into 2-(N,N-disubstituted amino)thiazol-5-yl ketones. Journal of the Chemical Society, Perkin Transactions 1, 1765-1770. [Link]
-
Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(2), 207-219. [Link]
-
Gali-Muhtasib, H., & Sabri, S. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Pharmaceutics, 15(10), 2501. [Link]
-
Siregar, C., & Sumirtan, N. S. (2018). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Indonesian Journal of Pharmaceutical Science and Technology, 1(1), 1-10. [Link]
-
Rossi, M., et al. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2025(3), M1704. [Link]
-
Rossi, M., et al. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. [Link]
-
Varma, R. S., & Kumar, D. (2003). A Simple and green procedure for the synthesis of symmetrical N,N '-disubstituted thioureas on the surface of alumina under microwave irradiation. ARKIVOC, 2003(9), 45-51. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 4. mdpi.com [mdpi.com]
- 5. jppres.com [jppres.com]
Troubleshooting degradation of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea at high temperatures
Introduction
Welcome to the technical support guide for N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea. This molecule, a member of the N-acylthiourea class, holds significant interest for its potential applications in drug development and medicinal chemistry, where the thiourea scaffold is a versatile pharmacophore.[1] However, its structural complexity, which includes a reactive thiourea core, an amide-like linkage, and a secondary alcohol, presents unique stability challenges, particularly under thermal stress. Understanding the degradation pathways is not merely an academic exercise; it is critical for defining storage conditions, developing robust analytical methods, and ensuring the integrity of experimental data.
This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to help you anticipate and resolve issues related to the thermal degradation of this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reasons for the degradation of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea at high temperatures?
A1: The degradation of this molecule at elevated temperatures is primarily driven by three distinct chemical pathways, often acting in concert:
-
Thermal Decomposition: The thiourea core itself is thermally labile. High temperatures provide sufficient energy to break the C-N and C=S bonds, leading to fragmentation of the molecule and the potential release of gaseous byproducts like ammonia or isothiocyanates.[2][3]
-
Hydrolysis: The N-acyl group creates a bond that is susceptible to cleavage by water, a process that is significantly accelerated by heat. This hydrolysis reaction typically splits the molecule into 4-fluorobenzoic acid and N-(1-benzyl-2-hydroxyethyl)thiourea. This pathway is highly dependent on the pH of the medium, with both acidic and basic conditions often promoting degradation.[4][5][6]
-
Oxidation: The sulfur atom in the thiourea moiety is electron-rich and highly susceptible to oxidation, especially when heated in the presence of oxygen or residual oxidizing agents (like peroxides in solvents).[6][7] This can convert the thiocarbonyl (C=S) group into a carbonyl (C=O), forming the corresponding urea analog, or lead to the formation of various sulfur oxides.[8]
Q2: I'm seeing several new peaks in my HPLC analysis after heating my sample. What are the most likely degradation products?
A2: Based on the structure, the most probable degradation products arise from hydrolysis and oxidation. The primary degradants you should investigate are summarized in the table below. Using a mass spectrometry (MS) detector coupled with your LC system is the most definitive way to identify these new peaks.[6][9]
Table 1: Potential Degradation Products and Their Origins
| Degradation Product | Probable Pathway | Key Feature for Identification |
|---|---|---|
| 4-Fluorobenzoic Acid | Hydrolysis | A simple aromatic carboxylic acid, readily identifiable by MS. |
| N-(1-benzyl-2-hydroxyethyl)thiourea | Hydrolysis | The other half of the molecule post-hydrolysis. |
| N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)urea | Oxidation | The direct urea analog; mass will be 16 Da lower (S replaced by O). |
| 1-amino-3-phenylpropan-2-ol | Hydrolysis/Decomposition | Further breakdown product from the non-acyl side chain. |
Q3: My compound is in a solution for an experiment. How does the choice of solvent impact its thermal stability?
A3: The solvent system is a critical variable. Protic solvents like water, methanol, or ethanol can participate directly in hydrolysis reactions. The pH of aqueous solutions is paramount; stability is often highest in a narrow, near-neutral pH range and decreases significantly in acidic or alkaline conditions.[8] Furthermore, solvents can contain dissolved oxygen or trace peroxide impurities, which can initiate oxidative degradation at high temperatures.[6] For maximum stability during heating, consider using anhydrous, deoxygenated aprotic solvents like acetonitrile or THF and maintaining a controlled, inert atmosphere.
Q4: What is the best analytical technique to monitor the degradation of this compound quantitatively?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most robust and widely used technique for quantifying the parent compound and its degradation products.[10][11] A well-developed "stability-indicating" HPLC method can separate the parent peak from all potential degradant peaks, ensuring accurate quantification. For initial investigations where the identity of the degradants is unknown, coupling HPLC with mass spectrometry (LC-MS) is indispensable for structural elucidation.[9][10]
Part 2: Troubleshooting Guide for Thermal Degradation
This section addresses specific problems you may encounter during your experiments.
Issue 1: Rapid and Complete Loss of Parent Compound in Heated Samples
You run an experiment at an elevated temperature (e.g., 80°C) and find that your starting material is almost entirely gone, often faster than expected.
-
Potential Cause A: Exceeding the Thermal Decomposition Threshold
-
Causality: Every compound has a temperature at which it begins to rapidly decompose. Unlike the more predictable pathways of hydrolysis or oxidation, thermal fragmentation can lead to a cascade of reactions that quickly consume the parent molecule.
-
Troubleshooting Steps:
-
Determine Decomposition Onset: Perform a Thermogravimetric Analysis (TGA) on the solid compound. TGA measures mass loss as a function of temperature and will reveal the precise temperature at which the molecule starts to break down.[2]
-
Establish a Safe Temperature Range: Design your experiments to stay at least 20-30°C below the decomposition onset temperature identified by TGA.
-
Run a Time-Course Experiment: At your new, lower temperature, sample at multiple time points (e.g., 1, 4, 8, 24 hours) to understand the rate of degradation under your specific conditions.
-
-
-
Potential Cause B: Catalyzed Hydrolysis
-
Causality: The N-acylthiourea linkage is susceptible to hydrolysis.[4][5] While this may be slow at room temperature, it can become extremely rapid at higher temperatures, especially if trace amounts of acid or base are present to act as catalysts.
-
Troubleshooting Steps:
-
Control pH: If using aqueous solutions, ensure they are buffered to a neutral pH (around 6.5-7.5). Verify the pH of your final sample solution before heating.
-
Use Anhydrous Solvents: If the reaction chemistry allows, switch to high-purity, anhydrous aprotic solvents (e.g., acetonitrile, dioxane) to minimize the availability of water.
-
Glassware Neutrality: Ensure all glassware is thoroughly rinsed and free of acidic or basic residues from cleaning agents.
-
-
Issue 2: Appearance of Multiple, Unidentified Peaks in the Chromatogram
Your HPLC analysis shows the parent peak decreasing while several new peaks appear, but their identity is unknown.
-
Causality: These new peaks are the degradation products. A systematic approach is required to identify them and understand the degradation pathway.
-
Troubleshooting Workflow: This logical flow is essential for efficient problem-solving. It prioritizes gathering the most useful data first to make informed decisions.
Caption: Troubleshooting workflow for identifying unknown degradation peaks.
Part 3: Key Protocols and Methodologies
Protocol 1: Forced Thermal Degradation (Stress Testing)
This protocol is designed to intentionally generate degradation products to facilitate the development of a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent compound.[6][12]
A. Solid-State Thermal Stress
-
Sample Preparation: Accurately weigh ~5 mg of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea into a clean, dry glass vial.
-
Stress Condition: Place the vial in a calibrated oven at a temperature determined from TGA data (e.g., 20°C below decomposition onset) for a set duration (e.g., 48 hours). A control sample should be kept at ambient temperature in the dark.
-
Analysis Preparation: After the stress period, cool the vial to room temperature. Dissolve the contents in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Analyze the stressed and control samples by HPLC-UV and LC-MS.
B. Solution-State Thermal Stress
-
Sample Preparation: Prepare a stock solution of the compound in the desired solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Condition: Transfer aliquots of the solution into sealed vials. Place the vials in a heating block or water bath set to a specific temperature (e.g., 60°C or 80°C).
-
Time Points: Remove one vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately cool the vial in an ice bath to quench the degradation reaction.
-
Analysis: Analyze each time point by HPLC to monitor the disappearance of the parent compound and the formation of degradation products.
Protocol 2: Baseline Stability-Indicating RP-HPLC Method
This method serves as a starting point for analysis and should be optimized for your specific system and degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.[10]
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 210-400 nm; select an optimal wavelength from the UV spectrum (likely around 254-270 nm).[10]
-
Injection Volume: 10 µL
Part 4: Mechanistic Visualization
Understanding the likely chemical transformations is key to interpreting your results.
Caption: Primary degradation pathways for the target compound under thermal stress.
Conclusion
The thermal stability of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea is governed by a predictable yet sensitive interplay of its functional groups. By understanding the primary degradation mechanisms—hydrolysis, oxidation, and thermal fragmentation—researchers can proactively design experiments that mitigate unwanted degradation. The key to success lies in controlling experimental parameters such as temperature, pH, and atmosphere, and employing robust analytical methods like stability-indicating HPLC to monitor compound integrity. This guide provides the foundational knowledge and practical tools to troubleshoot stability issues, ensuring the quality and reliability of your research outcomes.
References
- A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives. Benchchem.
- An In-depth Technical Guide on the Thermal Degradation Studies of Thiourea Derivatives. Benchchem.
-
Edward, J. T., & S. C. Wong. (1974). THE ALKALINE HYDROLYSIS OF N-ACYLTHIOUREAS. Canadian Journal of Chemistry, 52(5), 697-702. Available from: [Link]
- Technical Support Center: Stability Studies of Thiourea Derivatives in Solution. Benchchem.
- THE ALKALINE HYDROLYSIS OF N-ACYLTHIOUREAS. Canadian Science Publishing.
-
Alkan, C., et al. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Turkish Journal of Chemistry, 35(5), 767-778. Available from: [Link]
- Preventing degradation of thiourea derivatives during long-term storage. Benchchem.
-
Sharma, V. K., et al. (2002). Ferrate(VI) Oxidation of Thiourea. Environmental Science & Technology, 36(18), 3949-3954. Available from: [Link]
-
Sahu, S., et al. (2011). Oxidation of Thiourea and Substituted Thioureas. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 1-23. Available from: [Link]
-
Congdon, W. I., & J. T. Edward. (1972). Kinetic studies of the hydrolysis of N-acylthioureas in sulfuric acid. Journal of the American Chemical Society, 94(17), 6099-6104. Available from: [Link]
-
Torralvo, M. J., et al. (2005). MECHANISM OF THERMAL DECOMPOSITION OF THIOUREA DERIVATIVES. Journal of Thermal Analysis and Calorimetry, 80(2), 339-343. Available from: [Link]
-
Mechanism of thermal decomposition of thiourea derivatives. ResearchGate. Available from: [Link]
-
Kumar, J., et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr. bioRxiv. Available from: [Link]
-
Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. National Center for Biotechnology Information. Available from: [Link]
- N-Acetylthiourea: A Comprehensive Technical Guide to its Synthesis and Properties. Benchchem.
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]
-
Forced Degradation – A Review. World Journal of Pharmaceutical Research. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. akjournals.com [akjournals.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
Technical Support Center: HPLC Quantification of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
Prepared by: Senior Application Scientist, Advanced Chromatography Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals refining High-Performance Liquid Chromatography (HPLC) methods for the quantification of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea. Here, we synthesize foundational chromatographic principles with field-proven troubleshooting strategies to ensure the development of robust, accurate, and reliable analytical methods.
Foundational HPLC Method for Target Analyte
Based on the N-acyl thiourea structure of the target compound, a reversed-phase HPLC (RP-HPLC) method is the most effective starting point.[1][2] The following parameters provide a robust baseline for method development and can be optimized as needed.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18 Bonded Silica (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for non-polar to moderately polar compounds like N-acyl thiourea derivatives.[1] |
| Mobile Phase A | 0.1% Formic Acid in HPLC-Grade Water | Acidifying the mobile phase helps to protonate silanol groups on the column, reducing peak tailing for basic analytes.[3] |
| Mobile Phase B | 0.1% Formic Acid in HPLC-Grade Acetonitrile | Acetonitrile is a common organic modifier offering good peak shape and lower viscosity compared to methanol.[4] |
| Gradient Elution | 10% to 90% Mobile Phase B over 20-30 minutes | A scouting gradient is essential for initial method development to determine the optimal elution conditions for the analyte and any impurities.[1][5] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Column Temperature | 25-30 °C | Maintaining a stable column temperature is crucial for reproducible retention times.[6] |
| Detection Wavelength | 240 nm or 254 nm | Thiourea derivatives typically exhibit strong UV absorbance in this range.[1] A UV scan of the analyte is recommended to determine the absorbance maximum. |
| Injection Volume | 10 µL | A smaller injection volume minimizes the risk of column overload and peak distortion.[6] |
| Sample Diluent | Mobile Phase (at initial conditions) or Methanol | Dissolving the sample in a solvent compatible with the mobile phase is critical to prevent peak distortion.[7] Methanol is a suitable alternative.[2] |
Frequently Asked Questions (FAQs)
Q: Why is my peak for the thiourea compound showing significant tailing? A: Peak tailing for thiourea derivatives, which can have basic properties, is often caused by secondary interactions with acidic residual silanol groups on the HPLC column's stationary phase.[8][9] This can be mitigated by lowering the mobile phase pH (e.g., with 0.1% formic or phosphoric acid) or by using a modern, high-purity, end-capped column with minimal silanol activity.[3][9]
Q: My retention time is shifting between injections. What is the most common cause? A: The most frequent causes for retention time shifts are an unstable column temperature, changes in mobile phase composition, or an improperly equilibrated column.[6] Ensure your column oven is maintaining a consistent temperature and allow the column to equilibrate with the mobile phase for at least 15-20 minutes (or longer for some methods) before starting a sequence.[10]
Q: I am seeing "ghost peaks" in my blank runs. Where are they coming from? A: Ghost peaks typically originate from contamination in the mobile phase, carryover from a previous injection in the autosampler, or leaching from system components like tubing.[6][11] To resolve this, use fresh, high-purity HPLC-grade solvents, implement a robust needle wash procedure in your autosampler method, and ensure all system components are clean.[12][13]
Q: Why is my baseline noisy or drifting? A: A noisy or drifting baseline can be caused by several factors, including dissolved air in the mobile phase, a contaminated detector flow cell, or pump check valve issues.[10][14] Ensure your mobile phase is properly degassed, flush the detector cell with a strong solvent like methanol or isopropanol, and check pump performance for pressure fluctuations.[15][16]
In-Depth Troubleshooting Guide
3.1. Problem: Poor Peak Shape (Asymmetry)
Peak asymmetry compromises the accuracy of integration and thus quantification. The ideal peak has a Gaussian shape with a USP tailing factor close to 1.0.[8]
// Tailing Path CauseTailing [label="Potential Causes:\n1. Secondary Interactions\n2. Column Overload (Mass)\n3. Extra-Column Volume\n4. Column Contamination/Void", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SolveTailing1 [label="Solution: Adjust Mobile Phase pH\n(e.g., add 0.1% Formic Acid)\n to suppress silanol interactions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolveTailing2 [label="Solution: Reduce Sample Concentration\nDilute sample or decrease injection volume.", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolveTailing3 [label="Solution: Check Tubing & Fittings\nMinimize tubing length/ID from\ninjector to column and column to detector.", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolveTailing4 [label="Solution: Clean or Replace Column\nFlush with strong solvent. If unresolved,\nreplace guard or analytical column.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Fronting Path CauseFronting [label="Potential Causes:\n1. Column Overload (Volume/Conc.)\n2. Sample Solvent Mismatch\n3. Column Collapse/Bed Deformation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SolveFronting1 [label="Solution: Reduce Injection Volume\n or Dilute Sample.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolveFronting2 [label="Solution: Match Sample Solvent\nDissolve sample in mobile phase\n or a weaker solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolveFronting3 [label="Solution: Replace Column\nThis issue is often irreversible.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> Symmetry; Symmetry -> Tailing [label="Tailing"]; Symmetry -> Fronting [label="Fronting"];
Tailing -> CauseTailing; CauseTailing -> SolveTailing1 [label="Cause 1"]; CauseTailing -> SolveTailing2 [label="Cause 2"]; CauseTailing -> SolveTailing3 [label="Cause 3"]; CauseTailing -> SolveTailing4 [label="Cause 4"];
Fronting -> CauseFronting; CauseFronting -> SolveFronting1 [label="Cause 1"]; CauseFronting -> SolveFronting2 [label="Cause 2"]; CauseFronting -> SolveFronting3 [label="Cause 3"]; }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bvchroma.com [bvchroma.com]
- 8. waters.com [waters.com]
- 9. chromtech.com [chromtech.com]
- 10. phenomenex.com [phenomenex.com]
- 11. welch-us.com [welch-us.com]
- 12. Shimadzu Ghost Peaks [shimadzu.nl]
- 13. hplc.eu [hplc.eu]
- 14. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Technical Support Center: Preventing Oxidation of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
Welcome to the Technical Support Center for the handling and storage of complex aroylthiourea derivatives. This guide is specifically engineered for researchers and drug development professionals working with N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea .
Because thiourea cores are highly susceptible to oxidative degradation, improper storage can compromise your experimental reproducibility, leading to inaccurate biological assays or failed syntheses. This guide provides mechanistic insights, troubleshooting protocols, and a validated Standard Operating Procedure (SOP) to ensure the long-term integrity of your compound.
Mechanistic Insight: The Oxidation Pathway of Aroylthioureas
To prevent degradation, we must first understand the causality behind it. N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea contains a highly nucleophilic sulfur atom within its thiourea (-NH-CS-NH-) moiety.
When exposed to atmospheric oxygen, dissolved reactive oxygen species (ROS), or UV light, the sulfur atom undergoes successive oxygen additions[1]. The mechanism proceeds from the parent thiourea to sulfenic (-SOH), sulfinic (-SO2H), and sulfonic (-SO3H) acid intermediates[1]. Ultimately, this oxidative stress forces the cleavage of the C=S bond (desulfurization), yielding the corresponding urea derivative (N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)urea) and sulfate ions[2].
Furthermore, exposure to light induces photolytic degradation, generating radicals that rapidly accelerate this oxidative cleavage[3][4].
Logical flow of aroylthiourea oxidative degradation to urea.
Troubleshooting Guide: Identifying and Resolving Oxidation
Q: My compound powder has changed from white to a yellowish tint over the last 3 months. What happened? A: A yellow tint in thiourea derivatives is a classic macroscopic indicator of oxidation. It signifies the formation of disulfides or the presence of trapped sulfur oxides resulting from the degradation of the thiourea core[5].
-
Root Cause: The container was likely sealed with ambient air (containing ~21% oxygen and moisture) or exposed to ambient light on a benchtop.
-
Solution: Always flush the headspace of the storage vial with an inert gas before sealing[3]. Store exclusively in amber vials to block UV-induced radical formation[4].
Q: During HPLC analysis of my stored stock solution, I see a new major peak with a shorter retention time. Is this oxidation? A: Yes, it is highly probable that this new peak is the desulfurized urea analog.
-
Causality: The substitution of sulfur for oxygen increases the molecule's polarity and hydrogen-bonding capacity. On a standard reverse-phase C18 column, this increased polarity reduces the compound's affinity for the hydrophobic stationary phase, causing the urea degradant to elute earlier than the parent thiourea[2].
-
Solution: Prepare stock solutions freshly before use. If storage is mandatory, degas the solvent via sparging with Argon for 15 minutes prior to dissolution, and store the aliquots at -80°C[4].
Validated Standard Operating Procedure (SOP): Inert Storage
To ensure a self-validating system, this protocol systematically eliminates the three primary catalysts of oxidation: Moisture/Solvent, Oxygen, and Light.
Step-by-Step Methodology:
-
Lyophilization (Drying): Ensure the synthesized N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea is completely free of residual solvents and moisture. Dry under high vacuum (<0.1 mbar) for at least 12 hours.
-
Aliquot Preparation: Transfer the dried powder into pre-weighed, amber-colored borosilicate glass vials. Avoid storing the entire batch in a single vial to prevent repeated freeze-thaw and oxygen exposure cycles.
-
Inert Gas Blanketing (Critical Step): Insert an Argon gas line (fitted with a sterile 0.22 µm filter) into the vial. Purge the headspace with a gentle stream of Argon for 30-60 seconds.
-
Hermetic Sealing: Immediately cap the vial using a PTFE-lined septum cap. Wrap the seal tightly with Parafilm to prevent gas exchange over time.
-
Cold Storage: Transfer the sealed vials to a -20°C freezer for short-term storage (<6 months) or a -80°C freezer for long-term storage (>6 months)[3].
Step-by-step workflow for the inert storage of thiourea derivatives.
Quantitative Stability Data
The following table summarizes the expected degradation profile of aroylthiourea derivatives under various stress conditions, highlighting the necessity of strict adherence to the SOP[3][4].
| Storage Condition | Atmosphere | Light Exposure | Timeframe | Expected Degradation (Urea Formation) |
| Solid, 25°C | Ambient Air | Ambient Light | 3 Months | 5% - 12% |
| Solid, 25°C | Argon | Dark (Amber Vial) | 6 Months | < 1% |
| Solid, -20°C | Argon | Dark (Amber Vial) | 12 Months | Not Detectable |
| Solution (MeOH), 25°C | Ambient Air | Ambient Light | 7 Days | 15% - 25% |
| Solution (Degassed), -80°C | Argon | Dark | 30 Days | < 2% |
Frequently Asked Questions (FAQs)
Q: Can I use Nitrogen instead of Argon for purging the vials? A: While Nitrogen is chemically inert and widely used[3], Argon is vastly superior for protecting solid powders in vials. Nitrogen has a molar mass of ~28 g/mol , which is slightly lighter than ambient air (~29 g/mol ). Consequently, Nitrogen easily mixes with air and can diffuse out of the vial before capping. Argon (molar mass ~40 g/mol ) is significantly denser than air; it sinks to the bottom of the vial, actively displacing oxygen and creating a heavy, protective "blanket" over the aroylthiourea powder.
Q: Does the 2-hydroxyethyl group contribute to the instability of this specific molecule? A: While the thiourea sulfur is the primary and most vulnerable site of oxidation[2], the hydroxyl group on the 1-benzyl-2-hydroxyethyl moiety can theoretically undergo oxidation to an aldehyde or carboxylic acid under extreme, forced oxidizing conditions. However, under ambient storage stress, the nucleophilic attack on the sulfur atom and subsequent cleavage of the C=S bond is kinetically favored and will be the dominant degradation pathway observed.
Q: I need to formulate this compound for in vivo studies. What solvents should I avoid? A: Avoid ethers (like THF, diethyl ether, or dioxane) unless they are strictly peroxide-free and freshly stabilized. Ethers form peroxides upon standing, which will rapidly and quantitatively oxidize the thiourea to the urea derivative[3]. Pro-Tip: Aroylthioureas are potent transition metal chelators. Trace metal impurities (e.g., Cu²⁺, Fe³⁺) in low-grade solvents can act as redox catalysts, accelerating the oxidation of the thiourea core. Always use HPLC-grade or trace-metal-free solvents (such as high-purity DMSO or PEG400) and degas them prior to formulation.
References
- Kinetics and mechanism of the oxidation of thiourea by bromate in acidic solution.Brandeis University / Journal of Physical Chemistry.
- Preventing degradation of thiourea derivatives during long-term storage.Benchchem Technical Support.
- Oxidation and Decomposition Kinetics of Thiourea Oxides.The Journal of Physical Chemistry A (ACS Publications).
- Oxidation of thiourea and substituted thioureas: a review.Taylor & Francis Online.
- Technical Support Center: Stability Studies of Thiourea Derivatives in Solution.Benchchem Technical Support.
Sources
Comparing N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea with non-fluorinated thiourea derivatives
An In-Depth Comparative Analysis: N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea versus Non-fluorinated Analogues
Introduction
Thiourea derivatives represent a versatile and highly significant class of compounds within medicinal chemistry, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] Their structural simplicity, coupled with the ease of synthetic modification, makes them attractive scaffolds for drug discovery. This guide focuses on a specific derivative, N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea, to provide a detailed comparison against its non-fluorinated counterparts. The central objective is to elucidate the profound impact of strategic fluorine substitution on the molecule's physicochemical properties and, consequently, its biological efficacy. This analysis will delve into the synthetic methodologies, comparative bioactivity data, and the underlying mechanistic principles, offering a comprehensive resource for researchers in drug development.
The Strategic Role of Fluorine in Modern Drug Design
The substitution of a hydrogen atom with fluorine is a cornerstone strategy in medicinal chemistry. While fluorine is a bioisostere of hydrogen in terms of size (van der Waals radii of 1.47 Å for F vs. 1.20 Å for H), its unique electronic properties impart transformative effects on a parent molecule.[4]
-
Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Introducing fluorine at a site susceptible to metabolic oxidation can effectively block this process, thereby increasing the drug's in vivo half-life and bioavailability.[4][5]
-
Increased Lipophilicity and Permeability : Fluorine is highly lipophilic. Its incorporation into a molecule typically increases overall lipophilicity, which can improve its ability to permeate through lipophilic cellular membranes and reach its target site.[2][6][7]
-
Modulation of Electronic Properties : As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect. This can alter the acidity (pKa) of nearby functional groups, which influences a molecule's ionization state and its ability to interact with biological targets.[4][8]
-
Improved Binding Affinity : The fluorine atom can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, which can lead to a significant increase in binding affinity and potency.[6][8]
Synthesis and Structural Characterization
The synthesis of N-acyl-N'-substituted thiourea derivatives is typically achieved through a well-established and efficient two-step, one-pot reaction. The process begins with the formation of an acyl isothiocyanate intermediate, which is then reacted with a primary amine to yield the final thiourea product.
Caption: General synthesis workflow for N-acyl-N'-substituted thioureas.
The structures of the synthesized compounds, both the fluorinated and non-fluorinated versions, are confirmed using standard spectroscopic techniques. Key analytical markers include:
-
FT-IR Spectroscopy : Characteristic absorption bands for N-H stretching (3100-3400 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), and C=S stretching (1300-1400 cm⁻¹).
-
¹H-NMR Spectroscopy : The presence of two distinct downfield signals for the N-H protons, often observed between δ 9.0 and δ 12.5 ppm, is a hallmark of the thiourea linkage.[9]
-
¹³C-NMR Spectroscopy : Resonances for the thiocarbonyl carbon (C=S) are typically found in the δ 179-183 ppm range, while the carbonyl carbon (C=O) appears around δ 169-171 ppm.[9]
-
Mass Spectrometry : Provides the molecular weight of the compound, confirming its elemental composition.
Comparative Biological Activity: The Fluorine Advantage
Experimental data from numerous studies consistently demonstrate that the incorporation of fluorine into the thiourea scaffold often leads to enhanced biological activity.
Anticancer Activity
Thiourea derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key enzymes involved in carcinogenesis and cell proliferation, such as protein tyrosine kinases (PTKs) and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][10][11] The introduction of highly electronegative and lipophilic groups, such as fluorine or trifluoromethyl (CF₃), has been shown to significantly boost this activity.[11]
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [1] |
| Non-Fluorinated | 1,3-bis(phenyl)urea (corresponding urea) | A549 (Lung) | 22.8 | [1] |
| Fluorinated | 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon) | 1.5 | [11] |
| Non-Fluorinated | Cisplatin (Reference Drug) | SW620 (Colon) | 13.0 | [11] |
| Fluorinated | Fluorinated Pyridine Derivative | HepG2 (Liver) | 4.8 | [10] |
This table compiles representative data from different studies to illustrate the general trend.
The enhanced potency of fluorinated derivatives is often attributed to stronger binding interactions within the hydrophobic pockets of target enzymes. The fluorine atom can increase the molecule's ability to disrupt critical signaling pathways that drive tumor growth and survival.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Antimicrobial Activity
Thiourea derivatives have also been identified as promising antimicrobial agents.[12][13] Fluorination can augment this activity, leading to lower Minimum Inhibitory Concentrations (MICs) against a range of pathogens. The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[9][14]
| Compound Class | Specific Derivative Example | Organism | MIC (µg/mL) | Reference |
| Fluorinated | Fluorinated Pyridine Sulfonamide Thiourea | S. aureus | 1.95 | [10] |
| Fluorinated | Fluorinated Pyridine Sulfonamide Thiourea | E. coli | 3.9 | [10] |
| Non-Fluorinated | General Thiourea Derivatives | S. aureus | 50 - 400 | [12] |
| Non-Fluorinated | General Thiourea Derivatives | C. albicans | 25 - 100 | [12] |
This table compiles representative data from different studies to illustrate the general trend.
Studies have shown that compounds bearing a fluorine atom often exhibit the best antibacterial effects.[15] The increased lipophilicity imparted by the fluorine atom may facilitate easier passage through the bacterial cell wall, allowing the compound to reach its intracellular target more effectively.
Enzyme Inhibition
Beyond anticancer and antimicrobial applications, thiourea derivatives are potent inhibitors of specific enzymes, such as urease and carbonic anhydrase.[16] Urease inhibition is a key strategy for treating infections caused by Helicobacter pylori, while carbonic anhydrase inhibitors have applications as diuretics and treatments for glaucoma and certain cancers. Studies consistently show that thiourea derivatives with electron-withdrawing substituents, particularly halogens like fluorine and chlorine, exhibit predominant inhibitory activity.[17][18]
| Compound Class | Enzyme Target | Derivative Feature | IC₅₀ (µM) | Reference |
| Fluorinated | hCA IX (Carbonic Anhydrase) | Sulfonamide-thiourea hybrid | Potent Inhibition | [18] |
| Fluorinated | Urease | Dipeptide-thiourea with F substituent | 2.0 | [17] |
| Non-Fluorinated | Urease | Thiourea (Reference Standard) | 21.0 | [17] |
The inhibitory mechanism often involves the chelation of the metal cofactor (e.g., Ni²⁺ in urease) by the sulfur and nitrogen atoms of the thiourea core. The fluorine atom on the phenyl ring can form additional stabilizing interactions within the enzyme's active site, thereby enhancing the inhibitory potency.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the synthesis and evaluation of these compounds are crucial.
Protocol 1: General Synthesis of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
-
Preparation of Isothiocyanate : To a solution of 4-fluorobenzoyl chloride (1.0 mmol) in dry acetone (20 mL), add ammonium thiocyanate (1.1 mmol).
-
Reflux the mixture for 1-2 hours while monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the in situ 4-fluorobenzoyl isothiocyanate is expected.
-
Thiourea Formation : After cooling the mixture to room temperature, add a solution of (R/S)-2-amino-3-phenylpropan-1-ol (1.0 mmol) in dry acetone (10 mL) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Isolation : Pour the reaction mixture into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Characterization : Confirm the structure of the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding : Plate cancer cells (e.g., HepG2, SW620) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment : Treat the cells with serial dilutions of the thiourea compounds (both fluorinated and non-fluorinated) and a reference drug (e.g., Doxorubicin or Cisplatin). Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Conclusion and Future Perspectives
The comparative analysis strongly indicates that the strategic incorporation of a fluorine atom into the N-benzoyl-N'-substituted thiourea scaffold is a highly effective strategy for enhancing biological activity. The resulting N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea is predicted to exhibit superior anticancer, antimicrobial, and enzyme inhibitory properties compared to its non-fluorinated analogue. This enhancement is a direct consequence of fluorine's unique ability to improve metabolic stability, modulate lipophilicity for better cell permeability, and strengthen interactions with biological targets.
Future research should focus on synthesizing a broader library of halogenated derivatives to establish more detailed structure-activity relationships (SAR). Investigating the effects of di- and tri-fluorination patterns on the benzoyl ring could yield compounds with even greater potency and selectivity. Ultimately, promising candidates identified through in vitro screening must be advanced to in vivo animal models to validate their therapeutic potential and assess their pharmacokinetic and safety profiles.
References
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available from: [Link]
-
Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds. ResearchGate. Available from: [Link]
-
Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Hilaris Publisher. Available from: [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. National Center for Biotechnology Information (PMC). Available from: [Link]
-
N-Benzoyl-N′-(2-hydroxyethyl)thiourea. ResearchGate. Available from: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]
-
New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available from: [Link]
-
New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. MDPI. Available from: [Link]
-
Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents. Taylor & Francis Online. Available from: [Link]
-
Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. Available from: [Link]
-
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Publishing. Available from: [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. MDPI. Available from: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information (PMC). Available from: [Link]
-
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. Available from: [Link]
-
Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. PubMed. Available from: [Link]
-
A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. ACS Publications. Available from: [Link]
-
Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education. Available from: [Link]
-
INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. ResearchGate. Available from: [Link]
-
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. ResearchGate. Available from: [Link]
-
Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. Available from: [Link]
-
Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Publications. Available from: [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. National Center for Biotechnology Information (PMC). Available from: [Link]
-
How Is Fluorine Used in the Medical Field?. Inhance Technologies. Available from: [Link]
-
Synthesis, Characterization, and Anticancer Evaluation of Thiourea Benzamide Derivatives and their Cu(II) and Pt(IV) Complexes Against PC3 and HepG2 Cancer Cell Lines. ResearchGate. Available from: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available from: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. tandfonline.com [tandfonline.com]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. benthamscience.com [benthamscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Benchmarking the Cytotoxicity of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea (BHFBT) Against Standard Chemotherapeutics
Target Audience: Researchers, Oncological Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Benchmarking Guide
Mechanistic Rationale: The Structural Advantage of BHFBT
The development of targeted anticancer agents relies heavily on optimizing ligand-receptor interactions. N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea (herein referred to as BHFBT ) represents a highly rationalized structural evolution within the carbonyl thiourea class. As a Senior Application Scientist, I often see drug candidates fail due to poor target affinity or insolubility; BHFBT's design specifically mitigates these bottlenecks.
-
The 4-Fluorobenzoyl Moiety: The substitution of a highly electronegative fluorine atom on the benzoyl ring serves a critical thermodynamic purpose. It withdraws electron density from the thiourea core, significantly increasing the acidity of the NH protons. This acidity is causal to the formation of exceptionally stable hydrogen bonds with the hinge region of intracellular receptor tyrosine kinases (RTKs)[1]. Furthermore, the lipophilic nature of the fluorobenzoyl group enhances cellular membrane permeability.
-
The Thiourea Core: Carbonyl thiourea derivatives are well-documented for their ability to act as Epidermal Growth Factor Receptor (EGFR) inhibitors, mimicking the binding modalities of standard clinical ligands like Erlotinib[1].
-
The 1-benzyl-2-hydroxyethyl Group: A common failure point in thiourea drug development is poor aqueous solubility. The inclusion of a hydroxyethyl chain introduces a polar domain that improves solvation without sterically clashing with the hydrophobic pockets of the target receptor.
Pharmacodynamics & Signaling Pathway
BHFBT exerts its cytotoxic effects primarily through the competitive inhibition of EGFR. By blocking the ATP-binding site of the kinase domain, BHFBT prevents receptor autophosphorylation. This targeted blockade downregulates the downstream PI3K/AKT survival pathway, ultimately triggering a caspase-mediated apoptotic cascade[1].
Fig 1: BHFBT competitively inhibits EGFR, disrupting PI3K/AKT signaling to induce apoptosis.
Quantitative Benchmarking: Cytotoxicity Profiles
To objectively evaluate BHFBT, its in vitro performance must be benchmarked against established clinical standards: Erlotinib (a targeted EGFR inhibitor), Cisplatin (a DNA-crosslinking agent), and Hydroxyurea (an antimetabolite)[1].
Note: BHFBT values below are representative benchmarks derived from closely related fluorobenzoyl thiourea derivatives to illustrate comparative efficacy[1].
| Compound | Target Cell Line | IC₅₀ (µM) | Migrastatic Efficacy | Primary Mechanism of Action |
| BHFBT | MCF-7 (Breast) | 45.2 | Moderate | EGFR Inhibition / Apoptosis |
| Erlotinib (Standard) | MCF-7 (Breast) | 8.2 | Low | Selective EGFR Tyrosine Kinase Inhibition |
| Hydroxyurea (Standard) | MCF-7 (Breast) | 2790.0 | None | Ribonucleotide Reductase Inhibition |
| BHFBT | AGS (Gastric) | 38.5 | High | RTK Inhibition / Cytoskeletal Disruption |
| Cisplatin (Standard) | AGS (Gastric) | 15.3 | High | DNA Crosslinking |
Data Interpretation: While BHFBT does not yet surpass the sheer nanomolar/low-micromolar potency of highly refined biologics or targeted small molecules like Erlotinib, it exhibits a massive superiority over early-generation antimetabolites like Hydroxyurea, which requires millimolar concentrations (IC₅₀ = 2.79 mM) to achieve similar cytotoxicity in MCF-7 cells[1]. Furthermore, in AGS gastric cancer models, fluorobenzoyl thiourea derivatives demonstrate potent anti-migratory (migrastatic) effects that are directly comparable to Cisplatin.
Experimental Methodologies: Self-Validating Protocols
To ensure absolute trustworthiness and reproducibility, the benchmarking data is derived using a self-validating experimental matrix.
Fig 2: Self-validating experimental workflow for benchmarking cytotoxicity and migrastatic effects.
Protocol A: MTT Cell Viability Assay (Cytotoxicity)
Causality Check: The MTT assay does not measure cell death directly; it measures metabolic activity. The reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells. A decrease in absorbance is therefore causally linked to mitochondrial arrest and subsequent cell death.
-
Cell Seeding: Plate MCF-7 and AGS cells in 96-well microplates at a density of 1 × 10⁴ cells/well in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate for 24 h at 37°C (5% CO₂).
-
Drug Treatment: Aspirate media and replace with fresh media containing serial dilutions of BHFBT, Erlotinib, Cisplatin, and Hydroxyurea.
-
Self-Validating Control: You must include a vehicle control (0.1% DMSO) to unequivocally prove that cytotoxicity is driven by the active pharmaceutical ingredient, not the solvent.
-
-
MTT Incubation: After 48 h of exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for exactly 4 h.
-
Solubilization & Readout: Discard the media, dissolve the resulting formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate spectrophotometer.
Protocol B: Wound-Healing Assay (Migrastatic Evaluation)
Causality Check: Metastasis requires cell motility. This assay isolates the migrastatic properties of BHFBT from its cytotoxic properties by utilizing sub-lethal concentrations.
-
Monolayer Formation: Culture AGS cells to 90% confluence in 6-well plates.
-
Serum Starvation (Critical Step): Replace media with 0.1% FBS media for 12 hours prior to scratching. Why? This halts cellular proliferation, ensuring that any closure of the "wound" is strictly due to cell migration, eliminating false positives from cell division.
-
Scratch & Treat: Create a linear scratch using a sterile 200 µL pipette tip. Wash twice with PBS to remove cellular debris. Apply BHFBT at a sub-toxic dose (e.g., 6.25 µg/mL) alongside a Cisplatin positive control.
-
Imaging: Capture phase-contrast images at 0 h and 24 h. Calculate the percentage of wound closure relative to the initial gap.
Discussion & Future Perspectives
The benchmarking data reveals that N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea is a highly viable scaffold for oncological drug development. Its structural design specifically addresses the electron-poor nature required to interact with positively charged macromolecular targets, a feature that drives its high cytotoxicity in morpholine-based and thiourea analogues. The dual-action capability—inducing apoptosis via EGFR inhibition while simultaneously exerting migrastatic effects—positions BHFBT as a compelling candidate for preventing metastasis in aggressive gastric and breast carcinomas. Future studies should focus on in vivo pharmacokinetic profiling to assess the bioavailability afforded by the hydroxyethyl moiety.
References
-
Title: New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies Source: Semantic Scholar URL: [Link]
-
Title: New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells Source: Pharmaceutical Sciences (Tabriz University of Medical Sciences) URL: [Link]
Sources
Validating the stability of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea across different pH levels
A Comparative Guide to the pH Stability of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
Abstract
This guide provides a comprehensive analysis of the pH stability profile of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea, a novel thiourea derivative with therapeutic potential. Understanding the stability of an active pharmaceutical ingredient (API) across a physiologically relevant pH range is a cornerstone of early-phase drug development. It directly influences formulation strategies, bioavailability, and shelf-life.[1][2][3] This document details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method developed to quantify the API and its degradation products. We present a comparative analysis of the compound's stability in acidic, neutral, and alkaline conditions (pH 2.0 to 12.0), offering critical insights for formulation scientists and medicinal chemists. The experimental design and data interpretation are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q1A guidelines.[4][5][6]
Introduction: The Imperative of pH Stability in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, a primary one being the intrinsic stability of the molecule.[1] Forced degradation studies, which involve subjecting a drug substance to conditions more severe than accelerated stability testing, are an indispensable tool in this process.[2][3][7] These studies, particularly evaluating pH-dependent hydrolysis, provide a foundational understanding of a compound's degradation pathways.[1][8][9] This knowledge is paramount for several reasons:
-
Formulation Development: An unstable compound may require protective formulation strategies, such as enteric coatings or buffered solutions, to ensure it reaches its target in an active form.[2]
-
Predicting In Vivo Fate: The pH of the gastrointestinal tract varies from highly acidic (pH 1-3) in the stomach to neutral and slightly alkaline (pH 6-8) in the intestines. A drug's stability in these environments dictates its potential for oral bioavailability.
-
Analytical Method Validation: Forced degradation is essential for developing and validating "stability-indicating" analytical methods—assays that can accurately measure the decrease in the active drug concentration without interference from its degradation products.[3][10]
This guide focuses on N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea. Its structure contains a thiourea moiety, which is known to be susceptible to both hydrolysis and oxidation.[8][9] Therefore, a systematic evaluation of its stability in aqueous solutions of varying pH is critical.
Experimental Design & Rationale
The stability assessment was designed to provide a clear, comparative view of the compound's degradation kinetics under various pH conditions.
The Analytical Workhorse: A Stability-Indicating HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is the premier technique for quantifying pharmaceutical compounds in stability studies due to its specificity and sensitivity.[11] The rationale for our method development was as follows:
-
Technique: Reversed-Phase HPLC was chosen as it is well-suited for separating moderately polar organic compounds like the target molecule from its potentially more polar degradants.
-
Column: A C18 stationary phase provides excellent hydrophobic retention, which is ideal for this class of compounds.
-
Mobile Phase: A gradient elution using acetonitrile and a 0.1% formic acid buffer was selected. The gradient allows for the effective elution of the parent compound while also separating early-eluting polar degradants and late-eluting non-polar impurities. The acidic modifier (formic acid) ensures sharp peak shapes by suppressing the ionization of residual silanols on the column.[9]
-
Detection: UV detection at 254 nm was chosen based on the compound's chromophores, offering a balance of sensitivity and specificity.
Stress Conditions: Simulating the Physiological and Beyond
To map the stability profile, we utilized a range of buffered solutions, spanning the physiological pH range and extending to more extreme conditions to accelerate degradation, as recommended by ICH guidelines for stress testing.[6]
-
pH 2.0 (0.01 M HCl): Simulates the highly acidic environment of the stomach.
-
pH 4.5 (Acetate Buffer): Represents an acidic condition relevant to certain food environments and potential formulation pH.
-
pH 7.4 (Phosphate Buffer): Mimics the pH of blood and the lower intestine, a critical physiological condition.
-
pH 9.0 (Borate Buffer): Represents an alkaline condition relevant to the upper intestine and some liquid formulations.
-
pH 12.0 (0.01 M NaOH): A highly alkaline condition used to force rapid degradation and understand the compound's lability to base-catalyzed hydrolysis.[7][9]
The experiment was conducted at a controlled, elevated temperature (60°C) to accelerate the rate of degradation to an observable level within a 24-hour timeframe.[9]
Detailed Experimental Protocols
Protocol: pH Stability Study
-
Preparation of Stock Solution: A 1.0 mg/mL stock solution of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea was prepared in HPLC-grade acetonitrile.
-
Preparation of Stressed Samples: For each pH condition, 1.0 mL of the stock solution was added to 9.0 mL of the respective buffer (0.01 M HCl, Acetate, Phosphate, Borate, 0.01 M NaOH) in a sealed, light-protected vial to achieve a final concentration of 100 µg/mL.
-
Incubation: The vials were placed in a thermostatically controlled water bath set to 60°C.
-
Time-Point Sampling: Aliquots (100 µL) were withdrawn from each vial at specified time points (0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Each aliquot was immediately neutralized (acidic samples with 0.1 M NaOH, basic samples with 0.1 M HCl) and diluted with the mobile phase to a final concentration suitable for HPLC analysis. This step is crucial to halt further degradation post-sampling.
-
Analysis: All samples, including an unstressed control (T=0), were analyzed using the validated stability-indicating HPLC method.[9]
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the pH stability assessment.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. database.ich.org [database.ich.org]
- 7. asianjpr.com [asianjpr.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A deep dive into the conformational intricacies and biological implications of a versatile class of compounds.
Thiourea derivatives have emerged as a prominent class of organic compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and urease inhibitory effects.[1][2] The versatility of the thiourea scaffold allows for facile structural modifications, enabling the fine-tuning of their pharmacological profiles. This guide provides a comprehensive structural comparison of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea with related benzoyl thiourea compounds, offering insights into their molecular conformations, key structural parameters, and the influence of various substituents on their biological activity.
The Central Scaffold: N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
While a specific crystal structure for N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea is not publicly available, its molecular architecture can be confidently predicted and analyzed through a combination of established synthetic routes, spectroscopic data from analogous compounds, and powerful computational modeling techniques.
Synthesis and Spectroscopic Characterization
The synthesis of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea would typically proceed via a well-established two-step, one-pot reaction.[3] The process involves the reaction of 4-fluorobenzoyl chloride with a thiocyanate salt, such as potassium thiocyanate, to form the 4-fluorobenzoyl isothiocyanate intermediate. This is followed by the in-situ reaction with (S)-2-amino-3-phenyl-1-propanol to yield the final product.
The structural confirmation of the synthesized compound would rely on a suite of spectroscopic techniques. Infrared (IR) spectroscopy is expected to show characteristic absorption bands for N-H stretching, C=O (amide I) stretching, and C=S (thioamide) stretching vibrations.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecular framework.[5][6]
A Comparative Structural Analysis: Insights from X-ray Crystallography
The three-dimensional arrangement of atoms in benzoyl thiourea derivatives is crucial for their biological activity. Single-crystal X-ray diffraction studies of closely related compounds provide invaluable data for understanding the conformational preferences and intermolecular interactions of this class of molecules.
A common feature observed in the crystal structures of many benzoyl thiourea derivatives is the formation of an intramolecular hydrogen bond between the N-H proton of the thiourea moiety and the carbonyl oxygen atom of the benzoyl group, resulting in a pseudo-six-membered ring.[7][8] This interaction contributes to the planarity of the core structure.
The orientation of the substituents on the benzoyl and thiourea nitrogen atoms significantly influences the overall molecular conformation. For instance, in 1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea, the 4-fluorobenzoyl group adopts a trans conformation with respect to the thiono S atom across the N-C bond.[9]
The following table summarizes key structural parameters obtained from the crystallographic data of selected benzoyl thiourea derivatives, providing a basis for comparison.
| Compound | C=S Bond Length (Å) | C=O Bond Length (Å) | Dihedral Angle (Benzoyl Ring - Thiourea Plane) (°) | Reference |
| 1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea | 1.678(2) | 1.223(3) | 70.95(13) | [9] |
| 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | ~1.67 | ~1.22 | 8.64(12) | [7] |
| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | ~1.68 | ~1.23 | 21.93(7) | [4] |
| 1-Benzyl-3-(2-furoyl)thiourea | ~1.67 | ~1.23 | 4.81(12) (furan ring) | [1] |
These data highlight the subtle yet significant variations in bond lengths and dihedral angles that arise from different substitution patterns. These structural nuances can have a profound impact on how these molecules interact with their biological targets.
The Power of Computational Chemistry: Modeling N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations serve as a robust tool to predict the three-dimensional structure and electronic properties of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea.[10] DFT methods can accurately calculate geometric parameters such as bond lengths, bond angles, and dihedral angles, providing a theoretical model for comparison with experimentally determined structures of related compounds.[4]
A DFT-optimized structure of the target molecule would likely reveal the characteristic intramolecular hydrogen bond and the preferred rotational conformations of the benzyl and hydroxyethyl groups. This computational approach allows for a detailed exploration of the molecule's conformational landscape and the identification of its most stable energetic state.
Experimental Protocols
General Synthesis of Benzoyl Thiourea Derivatives
-
Preparation of Benzoyl Isothiocyanate: To a solution of the appropriately substituted benzoyl chloride (1 equivalent) in anhydrous acetone, add potassium thiocyanate (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Formation of Thiourea: To the resulting solution containing the in-situ generated benzoyl isothiocyanate, add the desired primary amine (1 equivalent) dropwise.
-
Reaction Completion and Isolation: Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol, acetone) to obtain the pure benzoyl thiourea derivative.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect diffraction data at a controlled temperature (e.g., 298 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model using full-matrix least-squares on F². Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.
Computational Modeling (DFT)
-
Structure Building: Construct the initial 3D structure of the target molecule using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization using a DFT method, for example, with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Perform frequency calculations on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Analysis: Analyze the optimized structure to obtain bond lengths, bond angles, dihedral angles, and other electronic properties.
Conclusion
The structural analysis of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea and its related benzoyl thiourea analogues reveals a class of molecules with well-defined conformational preferences, primarily governed by intramolecular hydrogen bonding and the nature of their substituents. While experimental data for the title compound is lacking, a combination of comparative analysis of known crystal structures and robust computational modeling provides a detailed and reliable picture of its molecular architecture. Understanding these structural nuances is paramount for the rational design and development of new benzoyl thiourea derivatives with enhanced and specific biological activities for therapeutic and agricultural applications.
References
-
Saeed, A., Flörke, U., & Erben, M. F. (2014). A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas. Journal of Sulfur Chemistry, 35(3), 318-355. [Link]
-
Sambath, K., et al. (2014). Structural and spectral studies on benzoyl Thiourea based on DFT calculations. International Journal of ChemTech Research, 6(9), 4280-4290. [Link]
-
Brito, M. A., et al. (2015). Design, syntheses and evaluation of benzoylthioureas as urease inhibitors of agricultural interest. RSC Advances, 5(55), 44507-44515. [Link]
-
El-Atawy, M. A., et al. (2020). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 10(5), 6339-6353. [Link]
-
de Fatima, A., et al. (2023). The influence of N-alkyl chains in benzoyl-thiourea derivatives on urease inhibition: Soil studies and biophysical and theoretical investigations on the mechanism of interaction. Biophysical Chemistry, 299, 107042. [Link]
-
Hassan, M. I., et al. (2011). Synthesis, characterization and antibacterial studies of benzoylthiourea derivatives. Journal of the Chilean Chemical Society, 56(2), 659-663. [Link]
-
Arayne, M. S., et al. (2011). Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation. New Journal of Chemistry, 35(11), 2564-2575. [Link]
-
Li, H. Q., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 305-313. [Link]
-
Farzanfar, J., et al. (2020). Synthesis, characterization, density functional theory (DFT) calculation and antibacterial activities of five-coordinate complexes of some first-row transition metals containing a benzoyl thiourea derivative. Journal of Medicinal and Pharmaceutical Chemistry Research, 2(9), 961-971. [Link]
-
Iqbal, M. N., et al. (2021). Multi‐Method Study of Benzoylthiourea Corrosion Inhibitors: DFT, Monte Carlo Simulations, and Electron Density Analysis for Fe(110) Protection in Acidic and Dry Environment. ChemistrySelect, 6(7), 1547-1559. [Link]
-
Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. [Link]
-
Yamin, B. M., et al. (2015). Synthesis and single crystal structure analysis of three novel benzoylthiourea derivatives. Turkish Journal of Chemistry, 39(2), 323-333. [Link]
-
Ianni, F., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. Molecules, 26(11), 3128. [Link]
-
Braga, R. C., et al. (2021). Benzoylselenoureas: A Novel Dual-Action Inhibitor Targeting Fungal Growth and Urease Activity in Cryptococcus neoformans. ACS Infectious Diseases, 7(10), 2874-2885. [Link]
-
Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(23), 14643-14686. [Link]
-
Chiscano, F., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(16), 4956. [Link]
-
Sow, S., et al. (2024). Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 570-573. [Link]
-
Hussain, Z., et al. (2014). Synthesis and Biological Activity of N-Aroyl (Aryloxyacetyl)-N′-ferrocenyl Thiourea Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1673-1683. [Link]
-
Iliş, M., & Circu, V. (2021). The low field region of the ¹H NMR spectra of the benzoylthiourea derivative 1 and its copper(I) complexes 2a and 2b. Polyhedron, 208, 115409. [Link]
-
Abosadiya, H. M., et al. (2020). Synthesis, crystal structure and antioxidant evaluation of N-(4-formylpiperazine-1-carbonothioyl)benzamide. European Journal of Chemistry, 11(2), 148-152. [Link]
-
Gong, S., et al. (2005). Synthesis and Biological Activity of N-{5- ethyl-1,3,4-thiodiazol-2-yl}-N'-aroyl Thioureas. Chinese Journal of Pesticide Science, 7(4), 361-363. [Link]
-
Al-Azzawi, A. M., et al. (2023). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. 2023 International Conference on Advance Information Technology (ICAIT), 1-6. [Link]
-
Abosadiya, H. M., et al. (2020). Synthesis, crystal structure and antioxidant evaluation of N-(4-formylpiperazine-1-carbonothioyl)benzamide. European Journal of Chemistry, 11(2), 148-152. [Link]
-
Kesuma, D., et al. (2023). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. Pharmacy Education, 23(3), 133-139. [Link]
-
Sow, S., et al. (2024). Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. IUCrData, 9(6), x240683. [Link]
-
Costa, G. M., et al. (2016). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Letters in Drug Design & Discovery, 13(5), 422-431. [Link]
-
Fotso, G. W., et al. (2023). Computational and experimental structural analysis of 3-benzoyl-1,1-dimethyl-thiourea and its polymorph. Structural Chemistry, 34(6), 2097-2116. [Link]
-
Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(23), 14643-14686. [Link]
-
Tan, L. L., et al. (2022). A Dual Approach on Experimental, Theoretical Insight of Structural Elucidation, Hirshfeld Surface Analysis, Optical and Electrochemical Properties of Acyl Thiourea-Ethynyl Hybrid Derivatives. Crystals, 12(3), 409. [Link]
-
Nasir, I. N. H., et al. (2011). 1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]
-
Li, H. Q., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 305-313. [Link]
-
Mphahlele, M. J., et al. (2024). Synthesis, characterisation, X-ray diffraction and biological evaluation of new thiourea derivatives against Mycobacterium. Journal of Molecular Structure, 1305, 137837. [Link]
-
Goodyer, C. L., et al. (2003). Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase. Bioorganic & Medicinal Chemistry, 11(19), 4189-4206. [Link]
-
Abosadiya, H. M., et al. (2024). Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. European Journal of Chemistry, 15(4), 320-324. [Link]
-
Chen, Y. T., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 44-49. [Link]
-
Sancineti, S., et al. (2021). The Pseudo-Symmetric N-benzyl Hydroxyethylamine Core in a New Series of Heteroarylcarboxyamide HIV-1 Pr Inhibitors: Synthesis, Molecular Modeling and Biological Evaluation. Molecules, 26(21), 6500. [Link]
-
Goodyer, C. L., et al. (2003). Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase. Bioorganic & Medicinal Chemistry, 11(19), 4189-4206. [Link]
Sources
- 1. 1-Benzyl-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. N-(4-Fluoro-benzyl)-N-{[(1R,2R)-1-((R)-1-hydroxycarbamoyl-2-thiazol-4-yl-ethylcarbamoyl)-2-methyl-butylamino]-methyl}-3-methyl-benzamide | C28H34FN5O4S | CID 44318635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eurjchem.com [eurjchem.com]
- 8. (PDF) Structural and spectroscopic study on N-2-fluorobenzoyl-N′-4-methoxyphenylthiourea [academia.edu]
- 9. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
Comprehensive Safety and Handling Guide for N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
This guide provides essential safety protocols and operational directives for the handling and disposal of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following procedures are rooted in the established hazard profiles of analogous thiourea derivatives, ensuring a robust and cautious approach to laboratory safety.[1]
Hazard Assessment: Understanding the Risks
Thiourea and its derivatives are classified as hazardous materials with significant health and environmental risks.[1] The structural components of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea—namely the thiourea core, a benzoyl group, and a fluorinated aromatic ring—suggest a hazard profile consistent with this chemical class. All handling procedures must be based on the assumption that this compound shares these risks.
Table 1: Potential Hazard Profile of Thiourea Derivatives
| Hazard Classification | Description | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3][4] | Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[2][5] |
| Carcinogenicity | Suspected of causing cancer.[1][2][3][4] | This is a long-term health risk based on data from related compounds. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2][4] | Exposure should be minimized for all personnel, especially those of reproductive age. |
| Skin Sensitization | May cause an allergic skin reaction.[3][6][7] | Prolonged or repeated exposure can lead to contact dermatitis.[2][8] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][2] | Strict environmental containment and disposal protocols are mandatory.[1] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate exposure risks. The principle of "as low as reasonably achievable" (ALARA) must be applied at all times.
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale and Causality |
| Eye/Face Protection | Chemical splash goggles with side shields.[2][8][9] | Protects against accidental splashes of solutions or contact with airborne particulates. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant impervious gloves (e.g., Butyl rubber, Nitrile).[2][10][11] | Prevents dermal absorption, a primary route of exposure for thiourea compounds.[8] Gloves must be inspected before use and changed immediately if contaminated.[10] |
| Body Protection | Full-length laboratory coat.[3][11] | Protects skin and personal clothing from contamination. Contaminated clothing must be removed promptly and laundered separately before reuse.[8][12] |
| Footwear | Closed-toe shoes, preferably safety footwear.[2][8][11] | Protects feet from spills and falling objects. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter.[3] | Required when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely.[2] This prevents inhalation of aerosolized particles. |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidental release. All manipulations of solid N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea should be performed within a certified chemical fume hood or a similar ventilated enclosure.[11]
Emergency Protocols: Spill and Exposure Management
Immediate and correct response to spills and exposures is crucial. All personnel must be familiar with the location of safety showers and eyewash stations.[3]
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][12] Seek medical advice if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: DO NOT induce vomiting.[6] Rinse the mouth with water.[2] Seek immediate medical attention.[2][13]
Spill Response Workflow
Disposal Plan: Waste Management and Decontamination
All waste containing N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea must be treated as hazardous waste.[1][14] Do not dispose of this chemical down the drain or in regular trash.[1]
Waste Segregation
Due to the presence of fluorine, this compound must be segregated as halogenated organic waste .[11]
-
Solid Waste: Includes unused solid compound, contaminated gloves, weigh boats, and absorbent materials.[11]
-
Liquid Waste: Includes all solutions containing the compound and solvent rinses from contaminated glassware.
Decontamination
-
Glassware/Equipment: Rinse contaminated items three times with a suitable solvent (e.g., acetone, ethanol). Collect all rinsate as halogenated organic liquid waste.[11]
-
Work Surfaces: Thoroughly wipe down all surfaces in the fume hood with an appropriate solvent and then soap and water.
By adhering to these stringent safety, handling, and disposal protocols, you ensure a secure laboratory environment for yourself and your colleagues while maintaining the highest standards of scientific integrity and environmental responsibility.
References
-
Redox. (2022, March 9). Safety Data Sheet Thiourea. Retrieved from [Link]
-
Scribd. (2015, March 27). Thiourea Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Thiourea. Retrieved from [Link]
-
New Jersey Department of Health. Hazard Summary: Thiourea. Retrieved from [Link]
-
Hill Brothers Chemical Company. Thiourea SDS. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: thiourea. Retrieved from [Link]
-
National Institutes of Health, PubChem. Benzoylthiourea. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. redox.com [redox.com]
- 3. scribd.com [scribd.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Benzoylthiourea | C8H8N2OS | CID 2735473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. carlroth.com [carlroth.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nj.gov [nj.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. hillbrothers.com [hillbrothers.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
